Digin
Description
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCXELAAYFYCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-96-6, 6811-13-8 | |
| Record name | Gitogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neogitogenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Digoxin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and certain arrhythmias for centuries.[1] Its therapeutic efficacy is rooted in a precise molecular mechanism: the inhibition of the Na+/K+ ATPase pump. This guide provides an in-depth exploration of this mechanism, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Primary Mechanism of Action: Inhibition of Na+/K+ ATPase
The principal molecular target of digoxin is the Na+/K+ ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2][3] By binding to the extracellular domain of the α-subunit of the Na+/K+ ATPase, digoxin inhibits its pumping function.[4] This inhibition leads to a cascade of events within the cardiac myocyte, ultimately resulting in the drug's therapeutic effects.
The inhibition of the Na+/K+ ATPase pump disrupts the normal extrusion of 3 Na+ ions in exchange for 2 K+ ions, leading to an increase in the intracellular sodium concentration ([Na+]i).[1][2][5][6] This elevation in [Na+]i alters the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger. Consequently, the efflux of calcium (Ca2+) from the cell is reduced, and in some cases, the exchanger may even reverse its direction, further increasing the intracellular calcium concentration ([Ca2+]i).[1][2][5]
The elevated [Ca2+]i enhances the storage of Ca2+ in the sarcoplasmic reticulum. During each action potential, a larger amount of Ca2+ is released, leading to increased binding of Ca2+ to troponin C. This enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the cardiac muscle, a phenomenon known as a positive inotropic effect.[2][5]
Beyond its inotropic effects, digoxin also exerts effects on the electrical properties of the heart. It increases vagal tone (a parasympathomimetic effect), which leads to a slowing of the heart rate (negative chronotropy) and reduced conduction velocity through the atrioventricular (AV) node (negative dromotropy).[1][2] This latter effect is particularly beneficial in controlling the ventricular rate in atrial fibrillation.
Quantitative Data on Digoxin-Na+/K+ ATPase Interaction
The interaction between digoxin and the Na+/K+ ATPase is characterized by specific binding affinities (KD) and inhibitory concentrations (IC50), which can vary depending on the isoform of the Na+/K+ ATPase α-subunit and the ionic environment, particularly the concentration of potassium ions.
| Cardiac Glycoside | Na+/K+ ATPase Isoform | KD (nM) in absence of K+ | KD (nM) in presence of K+ |
| Digoxin | α1β1 | 16.8 ± 1.5 | 32.1 ± 3.0 |
| α2β1 | 13.9 ± 1.2 | 17.5 ± 1.8 | |
| α3β1 | 14.3 ± 1.3 | 18.0 ± 1.9 |
Table 1: Dissociation constants (KD) of digoxin for human Na+/K+ ATPase isoforms α1β1, α2β1, and α3β1 expressed in yeast, in the absence and presence of K+. Data are presented as mean ± S.E.M.[1]
| K+ Concentration | Na+/K+ ATPase Isoform | IC50 (M) |
| 20 mM (optimal) | High affinity | 2.77 x 10⁻⁶ |
| Low affinity | 8.56 x 10⁻⁵ | |
| 2 mM | High affinity | 7.06 x 10⁻⁷ |
| Low affinity | 1.87 x 10⁻⁵ |
Table 2: IC50 values for digoxin inhibition of porcine cerebral cortex Na+/K+ ATPase at different potassium concentrations. The biphasic response suggests the presence of high- and low-affinity isoforms.[3]
Signaling Pathway of Digoxin's Inotropic Effect
The following diagram illustrates the signaling cascade initiated by digoxin binding to the Na+/K+ ATPase in a cardiac myocyte, leading to an increased force of contraction.
Caption: Signaling pathway of digoxin's positive inotropic effect.
Experimental Protocols
Measurement of Na+/K+ ATPase Activity
A common method to determine Na+/K+ ATPase activity is by measuring the rate of ATP hydrolysis, which is quantified by the release of inorganic phosphate (B84403) (Pi).
Protocol Outline:
-
Tissue Preparation: Isolate cardiac myocytes or prepare microsomal fractions from cardiac tissue homogenates.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.
-
Assay Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid.
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.
-
Control for Other ATPases: Perform a parallel assay in the presence of a specific Na+/K+ ATPase inhibitor (e.g., ouabain) to determine the activity of other ATPases. The Na+/K+ ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive activity.
Caption: Experimental workflow for Na+/K+ ATPase activity assay.
Radioligand Binding Assay for Digoxin Affinity
To determine the binding affinity of digoxin to the Na+/K+ ATPase, a competitive radioligand binding assay is often employed, typically using [3H]-ouabain as the radioligand.
Protocol Outline:
-
Membrane Preparation: Prepare membranes from cells expressing the Na+/K+ ATPase isoform of interest.
-
Assay Buffer: Prepare a binding buffer with appropriate ions.
-
Competition Assay: Incubate the membranes with a fixed concentration of [3H]-ouabain and varying concentrations of unlabeled digoxin.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, often by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [3H]-ouabain binding against the concentration of digoxin. The data are then fitted to a one-site competition model to determine the IC50, which can be converted to a Ki (and subsequently KD) value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Measurement of Intracellular Calcium Concentration
Fluorescent Ca2+ indicators are widely used to measure changes in intracellular calcium concentration in response to digoxin.
Protocol Outline:
-
Cell Culture: Culture cardiac myocytes on a suitable substrate for microscopy.
-
Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
Digoxin Application: Add digoxin at the desired concentration to the cell culture medium.
-
Time-Lapse Imaging/Measurement: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the [Ca2+]i, which minimizes the effects of uneven dye loading and photobleaching.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Caption: Experimental workflow for intracellular calcium imaging.
Conclusion
The mechanism of action of digoxin is a well-characterized example of targeted enzyme inhibition leading to a complex physiological response. For researchers and drug development professionals, a thorough understanding of this mechanism, supported by quantitative data and robust experimental methodologies, is crucial for the development of novel cardiovascular therapies with improved efficacy and safety profiles. The information and protocols provided in this guide serve as a foundational resource for further investigation into the intricate pharmacology of digoxin and related cardiac glycosides.
References
- 1. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. litfl.com [litfl.com]
A Technical Guide to the Molecular Interaction of Digoxin with the Na+/K+-ATPase
Audience: Researchers, scientists, and drug development professionals.
Abstract: Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and certain arrhythmias for centuries.[1] Its therapeutic and toxic effects are primarily mediated by its specific interaction with the Na+/K+-ATPase, an essential transmembrane protein. This document provides a detailed technical overview of this interaction, summarizing quantitative data, outlining key experimental protocols for its study, and visualizing the associated molecular pathways and workflows. The primary mechanism involves the inhibition of the Na+/K+-ATPase, leading to a cascade of ionic events that ultimately enhance myocardial contractility.[2][3]
Core Mechanism of Action: Inhibition of the Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process powered by the hydrolysis of one molecule of ATP. This electrogenic pump is critical for maintaining cellular membrane potential, regulating cell volume, and establishing the steep Na+ and K+ electrochemical gradients necessary for various physiological processes, including nerve impulse conduction and muscle contraction.[1]
Digoxin exerts its effects by binding to and inhibiting this pump.[4] The binding site for cardiac glycosides like digoxin is located on the extracellular surface of the catalytic α-subunit of the Na+/K+-ATPase.[2][5] This inhibition disrupts the normal efflux of Na+, leading to a progressive increase in the intracellular sodium concentration ([Na+]i).[1][6]
This elevated [Na+]i alters the function of another crucial ion transporter: the Na+/Ca2+ exchanger (NCX). The NCX normally utilizes the strong electrochemical gradient of Na+ to extrude calcium ions (Ca2+) from the cell. As the intracellular Na+ concentration rises due to pump inhibition, the gradient driving this exchange is reduced.[1] Consequently, the efflux of Ca2+ is decreased, leading to an accumulation of intracellular calcium ([Ca2+]i).[6][7] In cardiac myocytes, this increased cytosolic Ca2+ enhances the uptake of Ca2+ into the sarcoplasmic reticulum, making more calcium available for release during subsequent action potentials. This greater availability of calcium for binding to the myofilament protein troponin-C results in a more forceful myocardial contraction, a phenomenon known as a positive inotropic effect.[1][4]
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. droracle.ai [droracle.ai]
- 3. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
A Technical Guide to the Cellular Signaling Pathways Modulated by Digoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxin (B3395198), a cardiac glycoside historically used in the management of heart failure and atrial arrhythmias, exerts its therapeutic and toxic effects by modulating a complex network of cellular signaling pathways.[1][2][3] The primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of ionic and cellular events.[1][4][5][6][7] This guide provides an in-depth technical overview of the core signaling pathways affected by Digoxin, including the canonical Na+/K+-ATPase-calcium signaling axis and its influence on downstream pathways such as Src kinase, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. We present quantitative data from key studies, detail common experimental methodologies, and provide visual diagrams of these pathways to facilitate a deeper understanding for research and drug development applications.
Primary Mechanism of Action: Na+/K+-ATPase Inhibition and Calcium Influx
The foundational mechanism of Digoxin's action is its direct inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[1][4][5][6][7]
-
Inhibition of Na+/K+-ATPase: Digoxin binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase pump.[6] This inhibition disrupts the normal pumping of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell.[4]
-
Increased Intracellular Sodium: The pump's inhibition leads to an accumulation of intracellular Na+.[2][3][4]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The resulting decrease in the transmembrane sodium gradient reduces the driving force for the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+) from the cell.[2][4][6]
-
Increased Intracellular Calcium: This leads to an increase in the intracellular Ca2+ concentration ([Ca2+]i).[2][3][4][6][8][9] In cardiac myocytes, this elevated [Ca2+]i enhances the storage of Ca2+ in the sarcoplasmic reticulum, leading to a greater release of Ca2+ during each action potential. This increases the interaction between actin and myosin filaments, resulting in a positive inotropic effect (increased myocardial contractility).[1][4][8]
Some evidence also suggests that cardiac glycosides can form transmembrane calcium channels, directly mediating calcium entry into cells, which may contribute to their system-wide actions and toxicity.[10][11]
Key Affected Signaling Pathways
Beyond its primary effect on ion transport, Digoxin influences a multitude of signaling pathways that regulate cell growth, proliferation, apoptosis, and inflammation. These effects are often observed in the context of cancer research, where Digoxin has shown potential as an anti-neoplastic agent.
Src Kinase Signaling
The Na+/K+-ATPase can function as a signal transducer. Digoxin binding can activate the non-receptor tyrosine kinase Src, which in turn initiates several downstream cascades. However, other studies report that Digoxin can significantly suppress Src activity, suggesting the effects may be cell-type and context-dependent.[12][13][14][15] In non-small cell lung cancer (NSCLC) cells, Digoxin has been shown to inhibit the phosphorylation of Src in a dose- and time-dependent manner.[12][13] This inhibition can subsequently affect downstream pathways vital for cell survival, proliferation, and invasion.[13]
-
Downstream Targets of Src Inhibition:
-
EGFR/STAT3: Digoxin can reduce the activity of Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3).[12][13][16]
-
PI3K/Akt: Src is a known activator of the PI3K/Akt pathway.[13]
-
Focal Adhesion Kinase (FAK): Inhibition of Src can lead to reduced activity of FAK, paxillin, and p130Cas, proteins involved in cell adhesion and migration.[12][13]
-
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and autophagy.[17][18] Several studies have demonstrated that Digoxin can inhibit this pathway in cancer cells. In NSCLC cells, Digoxin treatment led to a dose-dependent inhibition of the phosphorylation of Akt, mTOR, and the downstream effector p70S6K, without changing the total expression of Akt and mTOR.[17][18][19] This inhibition is believed to contribute to the anti-proliferative and pro-autophagic effects of Digoxin.[17]
References
- 1. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 2. Cardiac Glycosides: Digoxin, Mechanism of Action, Dosage and Toxicity | Medcrine [medcrine.com]
- 3. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. droracle.ai [droracle.ai]
- 6. Digoxin Mechanism and Indication - Antiarrhythmic Agents - Pharmacology for Medicine [picmonic.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 13. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Digoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxin, a cardiac glycoside derived from the Digitalis lanata plant, has been a cornerstone in the management of heart failure and atrial fibrillation for centuries.[1][2] Its therapeutic effects, as well as its toxicity, are rooted in its interaction with specific molecular targets. This technical guide provides a comprehensive overview of the primary and secondary molecular targets of Digoxin, presenting quantitative binding data, detailed experimental methodologies for target identification and characterization, and an exploration of the downstream signaling pathways.
Primary Molecular Target: The Na+/K+-ATPase Pump
The principal molecular receptor for Digoxin is the Na+/K+-ATPase pump, a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of nearly all eukaryotic cells.[3][4]
1.1. Mechanism of Action
Digoxin inhibits the Na+/K+-ATPase pump by binding to a site on the extracellular face of the α-subunit.[3][5] This inhibition leads to an increase in the intracellular concentration of sodium.[3][6] The elevated intracellular sodium alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing a decrease in calcium efflux and consequently an increase in the intracellular calcium concentration.[3][4][6] In cardiac myocytes, this rise in intracellular calcium enhances the force and velocity of myocardial systolic contraction, a positive inotropic effect that is beneficial in heart failure.[3][7]
1.2. Isoform Specificity
The Na+/K+-ATPase exists in different isoforms, with the α-subunit having four known variants (α1, α2, α3, α4).[8] Digoxin exhibits some degree of isoform selectivity. Studies have shown that digitalis glycosides, including Digoxin, have a moderate but significant selectivity for the α2 and α3 isoforms over the α1 isoform.[9] However, other research indicates that in the absence of potassium, Digoxin shows no isoform-specific affinities, but in the presence of potassium, it displays higher affinity for the α2 and α3 isoforms compared to α1.[10] The α1 isoform is ubiquitously expressed, while the α2 isoform is predominantly found in cardiac muscle, smooth muscle, and glial cells. The α3 isoform is primarily located in neural tissues and the heart.[8] This isoform specificity may contribute to both the therapeutic and toxic effects of the drug.
1.3. Quantitative Binding Data
The affinity of Digoxin for the Na+/K+-ATPase has been quantified in various studies. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating higher affinity.
| Ligand | Na+/K+-ATPase Isoform | Dissociation Constant (Kd) | Reference |
| Digoxin | Pig Kidney (α1β1γ) | 2.8 ± 2 nM | [11] |
| Ouabain | Pig Kidney (α1β1γ) | 1.1 ± 1 nM | [11] |
| Bufalin | Pig Kidney (α1β1γ) | 14 ± 5 nM | [11] |
| Digoxin | Human α1β1 | Higher Kd (lower affinity) in the presence of K+ | [10] |
| Digoxin | Human α2β1 | Lower Kd (higher affinity) in the presence of K+ | [10] |
| Digoxin | Human α3β1 | Lower Kd (higher affinity) in the presence of K+ | [10] |
Secondary and Off-Target Molecular Interactions
While the Na+/K+-ATPase is the primary target, emerging research suggests that Digoxin's effects may be mediated by other molecular interactions, particularly in the context of its potential anti-cancer properties.
2.1. Src Kinase
Digoxin has been shown to inhibit the Src oncogene, a non-receptor tyrosine kinase involved in various signaling pathways that regulate cell growth, differentiation, and survival.[12] By inhibiting Src, Digoxin can disrupt pathways crucial for cancer cell proliferation.[12]
2.2. Hypoxia-Inducible Factor-1α (HIF-1α)
In cancer cells, Digoxin has been found to inhibit the transcriptional activity of HIF-1α.[13] HIF-1α is a key regulator of the cellular response to hypoxia and plays a critical role in tumor angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF).[13] By inhibiting HIF-1α, Digoxin can reduce the production of pro-angiogenic factors.[13]
2.3. NF-κB Signaling
Docking studies suggest that Digoxin can directly bind to and target NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14][15] This interaction may contribute to Digoxin's potential anti-tumor activities.[15]
2.4. Factor Inhibiting HIF-1 (FIH-1)
Computational docking studies have indicated that Digoxin can bind to FIH-1, an asparaginyl hydroxylase that regulates the HIF-1α transcription factor.[14][15] This provides another potential mechanism for Digoxin's inhibition of HIF-1α activity.[15]
Signaling Pathways Modulated by Digoxin
The interaction of Digoxin with its molecular targets triggers a cascade of downstream signaling events.
3.1. Na+/K+-ATPase-Mediated Signaling
Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signal transducer.[16] Binding of cardiac glycosides like Digoxin to the Na+/K+-ATPase can activate several downstream signaling pathways, including those involving Src kinase, the epidermal growth factor receptor (EGFR), and the Ras/MAPK cascade.[12][16] These pathways are known to regulate cell growth and proliferation.[16]
3.2. Interferon Signaling
Pathway analysis in cancer cells treated with digitoxin (B75463), a related cardiac glycoside, has identified interferon signaling as a major hub of cellular changes.[16] This suggests that cardiac glycosides may modulate inflammatory and autoimmune responses.[16]
Caption: Simplified signaling pathways affected by Digoxin.
Experimental Protocols for Target Identification and Characterization
A variety of experimental techniques have been employed to elucidate the molecular targets of Digoxin and quantify their interactions.
4.1. Radioligand Binding Assays
This method is used to determine the binding affinity of a ligand (e.g., Digoxin) for its receptor (e.g., Na+/K+-ATPase).
-
Principle: A radiolabeled ligand, such as [3H]-ouabain, is incubated with a preparation of the receptor (e.g., purified enzyme or cell membranes expressing the target).[10] The amount of bound radioligand is measured at various concentrations of a competing unlabeled ligand (Digoxin).
-
Methodology:
-
Prepare purified Na+/K+-ATPase or membranes from cells expressing specific isoforms.[10][11]
-
Incubate the preparation with a fixed concentration of [3H]-ouabain and varying concentrations of unlabeled Digoxin.
-
Separate the bound from the unbound radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Analyze the data to calculate the inhibition constant (Ki) or dissociation constant (Kd) for Digoxin.[11]
-
4.2. Enzyme Inhibition Assays
These assays measure the effect of a compound on the activity of an enzyme.
-
Principle: The activity of the Na+/K+-ATPase is measured in the presence and absence of Digoxin. The concentration of Digoxin that causes 50% inhibition of enzyme activity (IC50) is determined.
-
Methodology:
-
Purify the Na+/K+-ATPase enzyme.[11]
-
Incubate the enzyme with its substrates (ATP, Na+, K+) and varying concentrations of Digoxin.
-
Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate.
-
Plot the enzyme activity against the Digoxin concentration to determine the IC50 value.
-
4.3. X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of a molecule, allowing for the detailed visualization of drug-target interactions.
-
Principle: A crystallized form of the target protein in complex with the drug is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density and thus the atomic structure of the complex.
-
Methodology:
-
Express and purify the target protein (e.g., Na+/K+-ATPase).
-
Co-crystallize the protein with Digoxin.
-
Collect X-ray diffraction data from the crystals.
-
Process the data to determine the three-dimensional structure of the Digoxin-bound protein.
-
4.4. Computational Docking
This in silico method predicts the preferred orientation of a molecule when bound to a second to form a stable complex.
-
Principle: A computer algorithm "docks" a model of the ligand (Digoxin) into the binding site of a model of the receptor (e.g., Na+/K+-ATPase, FIH-1, NF-κB) and calculates a score that reflects the binding affinity.[14]
-
Methodology:
-
Obtain or model the three-dimensional structures of the ligand and the target protein.
-
Use docking software to predict the binding mode and calculate the binding energy or docking score.[14]
-
Analyze the results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and the target.[14]
-
Caption: Workflow for identifying and characterizing Digoxin's molecular targets.
Conclusion
The primary molecular target of Digoxin is unequivocally the Na+/K+-ATPase pump, and its inhibition is the cornerstone of the drug's cardiotonic effects. However, a growing body of evidence indicates that Digoxin's biological activities extend beyond this primary interaction, involving secondary targets and the modulation of complex signaling networks. A thorough understanding of these molecular interactions is crucial for optimizing the therapeutic use of Digoxin, minimizing its toxicity, and exploring its potential in new therapeutic areas such as oncology. The experimental and computational approaches outlined in this guide provide a framework for the continued investigation of Digoxin and the development of novel therapeutics with improved target specificity and safety profiles.
References
- 1. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 7. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
The Foxglove's Legacy: A Technical Guide to Digoxin as a Research Tool
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
For over two centuries, the cardiac glycoside Digoxin (B3395198), derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure. Its journey from a traditional herbal remedy for "dropsy" to a purified, potent inhibitor of the Na+/K+-ATPase has not only saved countless lives but has also provided researchers with an invaluable molecular probe. This technical guide delves into the history and discovery of Digoxin, not as a therapeutic agent, but as a fundamental tool in cellular and molecular biology research. We will explore the key experiments that elucidated its mechanism of action, provide detailed protocols for its use in the laboratory, and present quantitative data on its biochemical and cellular effects. Furthermore, this guide will illustrate the signaling pathways modulated by Digoxin and outline its expanding role in modern research, including cancer and immunology.
A Historical Journey: From Folk Medicine to Molecular Probe
The story of Digoxin begins in 1775 with the English physician William Withering.[1] He was the first to systematically investigate the therapeutic properties of the foxglove plant, traditionally used to treat dropsy, a condition characterized by fluid accumulation now known to be a symptom of congestive heart failure.[1][2] In his 1785 publication, "An Account of the Foxglove and Some of its Medical Uses," Withering documented his clinical observations, laying the groundwork for the scientific study of this potent plant.[3]
It wasn't until 1930 that Digoxin was first isolated from the foxglove plant, Digitalis lanata, by Dr. Sydney Smith.[4] This pivotal achievement allowed for standardized dosing and more controlled scientific investigation. The central mechanism of action, the inhibition of the sarcolemmal sodium/potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump, was discovered by Schatzmann in 1953.[5] This discovery transformed Digoxin from a crude plant extract into a precise molecular tool, enabling researchers to dissect the intricate workings of ion transport and its downstream consequences.
The Core Mechanism: Inhibition of the Na+/K+-ATPase
Digoxin exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][6][7] This inhibition leads to an increase in intracellular sodium concentration. Consequently, the activity of the sodium-calcium exchanger (NCX) is altered, resulting in a decrease in calcium efflux and an increase in intracellular calcium levels.[8] This elevation in intracellular calcium is the basis for Digoxin's inotropic effect on the heart muscle, leading to increased contractility.[8]
Quantitative Data on Na+/K+-ATPase Inhibition
The inhibitory potency of Digoxin on Na+/K+-ATPase is often quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue source, the specific isoform of the Na+/K+-ATPase, and the experimental conditions, particularly the concentration of potassium ions, which compete with Digoxin for binding.
| Parameter | Value | Experimental Conditions | Reference |
| IC50 (α1 isoform) | 1.3 x 10-4 M | Rat brain microsomes | [9] |
| IC50 (α2 isoform) | 2.5 x 10-8 M | Rat brain microsomes | [9] |
| IC50 (High affinity isoform) | 2.77 x 10-6 M | Porcine cerebral cortex, 20 mM K+ | [1][10] |
| IC50 (Low affinity isoform) | 8.56 x 10-5 M | Porcine cerebral cortex, 20 mM K+ | [1][10] |
| IC50 (High affinity isoform) | 7.06 x 10-7 M | Porcine cerebral cortex, 2 mM K+ | [1][10] |
| IC50 (Low affinity isoform) | 1.87 x 10-5 M | Porcine cerebral cortex, 2 mM K+ | [1][10] |
| IC50 | 0.23 µM | Porcine cerebral cortex | [7] |
Experimental Protocols for Studying Digoxin's Effects
Digoxin's well-defined mechanism of action makes it an ideal tool for a variety of in vitro and ex vivo experimental setups.
Na+/K+-ATPase Activity Assay
This assay directly measures the enzymatic activity of Na+/K+-ATPase in the presence of varying concentrations of Digoxin to determine its inhibitory effect.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or human erythrocyte membranes)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Digoxin stock solution (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Digoxin in the assay buffer.
-
In a 96-well plate, add 20 µL of the desired concentrations of Digoxin. For the control, add 20 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Digoxin concentration relative to the control.
Isolated Langendorff Heart Perfusion
The Langendorff apparatus allows for the study of the effects of Digoxin on the intact, isolated heart, independent of systemic neural and hormonal influences.
Principle: The heart is retrogradely perfused through the aorta with a physiological salt solution, which forces the aortic valve to close and perfuses the coronary arteries, thus keeping the heart viable and beating.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit solution (or other physiological salt solution), gassed with 95% O2 / 5% CO2
-
Animal model (e.g., rat, rabbit, guinea pig)
-
Surgical instruments for heart excision
-
Transducers for measuring cardiac function (e.g., pressure, heart rate)
-
Data acquisition system
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow rate.
-
Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).
-
Introduce Digoxin into the perfusate at the desired concentration.
-
Record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.
-
Analyze the data to determine the dose-dependent effects of Digoxin on cardiac contractility and function.
Beyond the Pump: Digoxin's Impact on Cellular Signaling
Recent research has unveiled that Digoxin's influence extends beyond simple ion pump inhibition, affecting various intracellular signaling pathways. This has opened new avenues for its use as a research tool in fields like oncology and immunology.
The Src Signaling Pathway
Digoxin has been shown to suppress the activity of the proto-oncogene Src and its downstream signaling components, including the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3). This has positioned Digoxin as a potential anti-cancer agent.
Caption: Digoxin's inhibition of the Na+/K+-ATPase can modulate Src kinase activity and downstream signaling pathways involved in cancer cell proliferation, migration, and invasion.
The RORγt Pathway in Th17 Cells
In the field of immunology, Digoxin has been identified as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. This discovery has made Digoxin a valuable tool for studying autoimmune and inflammatory diseases.
Caption: Digoxin inhibits the transcriptional activity of RORγt, a master regulator of Th17 cell differentiation, thereby suppressing IL-17 production and inflammation.
Experimental Workflow: Digoxin in Cancer Research
The multifaceted effects of Digoxin have led to its investigation as a potential anti-cancer therapeutic. A typical experimental workflow to assess its efficacy is outlined below.
Caption: A typical experimental workflow for investigating the anti-cancer properties of Digoxin, from initial in vitro screening to in vivo validation.
Conclusion and Future Perspectives
From its origins in traditional medicine to its current role as a sophisticated research tool, Digoxin's journey is a testament to the power of scientific inquiry. Its precise inhibition of the Na+/K+-ATPase has not only provided fundamental insights into ion transport and cellular physiology but has also opened up new avenues for therapeutic development in areas far beyond cardiology. As research continues to uncover the intricate signaling networks modulated by this remarkable molecule, the legacy of the foxglove will undoubtedly continue to inspire new discoveries and innovations in the years to come. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively utilize Digoxin as a tool to further unravel the complexities of cellular function and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of Digoxin That Antagonizes RORγt Receptor Activity and Suppresses Th17 Cell Differentiation and Interleukin (IL)-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORγt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
An In-depth Technical Guide on the Role of Digoxin in Regulating Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which digoxin (B3395198), a cardiac glycoside, modulates intracellular calcium levels. The content delves into the core signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols for investigating these effects.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
Digoxin's primary mechanism of action is the reversible inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cardiomyocyte membrane.[1][2][3][4] By binding to the extracellular aspect of the α-subunit of the Na+/K+-ATPase, digoxin reduces the pump's activity.[5] This inhibition leads to a cascade of events that ultimately elevates intracellular calcium ([Ca2+]i), enhancing myocardial contractility.[1][2][3][6]
The key steps are as follows:
-
Inhibition of Na+/K+-ATPase: Digoxin binding to the Na+/K+-ATPase pump decreases the efflux of Na+ from the cell.[1][2][4]
-
Increase in Intracellular Sodium: The reduced pumping action leads to an accumulation of intracellular Na+.[1][2][4]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. In some instances, it can even reverse the exchanger's direction, leading to Ca2+ influx.[2][4][7]
-
Elevation of Intracellular Calcium: The net result is an increase in the cytosolic Ca2+ concentration.[1][2][3][6]
-
Enhanced Sarcoplasmic Reticulum Ca2+ Uptake and Release: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the SERCA pump. This leads to a higher SR Ca2+ load, resulting in a greater release of Ca2+ during subsequent action potentials, which in turn enhances the force of myocardial contraction (positive inotropy).[8][9]
A secondary mechanism has been proposed where digoxin and related cardiac glycosides may form transmembrane calcium channels, directly contributing to calcium influx.[2][10]
Signaling Pathway of Digoxin Action
The signaling cascade initiated by digoxin's interaction with the Na+/K+-ATPase is illustrated below.
Caption: Signaling pathway of digoxin-mediated increase in intracellular calcium.
Quantitative Data on Digoxin's Effects
The following tables summarize key quantitative data from various studies investigating the effects of digoxin.
Table 1: Inhibitory Concentration (IC50) of Digoxin on Na+/K+-ATPase Activity
| Cell/Tissue Type | IC50 (Low Affinity Isoform) | IC50 (High Affinity Isoform) | Reference |
| Rat Brain Microsomes | 1.3 x 10⁻⁴ M | 2.5 x 10⁻⁸ M | [11] |
| MDA-MB-231 Cells | ~164 nM | - | [12] |
| A549 Cells | 40 nM | - | [12] |
Table 2: Dose-Dependent Effects of Digoxin on Intracellular Calcium and Related Parameters
| Parameter | Digoxin Concentration | Observed Effect | Cell/Tissue Type | Reference |
| 45Ca2+ Efflux | 1 nM | Increased initial rate and amount of Ca2+-induced release | Cardiac Sarcoplasmic Reticulum Vesicles | [1][7] |
| Single SR Ca2+-release Channel Open Probability (Po) | 1-20 nM (EC50 = 0.91 nM at 10 µM Ca2+) | Increased Po | Cardiac Sarcoplasmic Reticulum | [1][7] |
| Ryanodine (B192298) Receptor (RyR2) Channel Activity | ~0.2 nM (50% of maximal effect) | Increased single-channel activity | Canine Ventricular Sarcoplasmic Reticulum | [13] |
| Spontaneous Ca2+ Waves | 10 µmol/L | No significant increase | Rat Myocytes | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of digoxin on intracellular calcium levels and Na+/K+-ATPase activity.
4.1. Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium concentrations in response to digoxin.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4)
-
Bovine Serum Albumin (BSA)
-
Pluronic F-127 (optional)
-
Probenecid (optional)
-
Cultured cardiomyocytes or other relevant cell types on glass coverslips
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO to make a 1 mM stock solution. Vortex thoroughly.
-
Prepare Loading Buffer: Prepare HBSS with or without BSA. If using, Pluronic F-127 can be added to a final concentration of 0.02-0.04% to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.[15]
-
Cell Loading:
-
Grow cells to the desired confluency on glass coverslips.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.[15]
-
Aspirate the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][15]
-
-
Washing and De-esterification:
-
Calcium Imaging:
-
Mount the coverslip onto the fluorescence microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding digoxin.
-
Introduce digoxin at the desired concentration and record the changes in the fluorescence ratio over time.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[6]
-
Caption: Experimental workflow for intracellular calcium imaging using Fura-2 AM.
4.2. Na+/K+-ATPase Activity Assay
This protocol describes a colorimetric assay to measure the activity of Na+/K+-ATPase and its inhibition by digoxin by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Digoxin stock solution (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader (absorbance at ~620 nm)
Procedure:
-
Prepare Digoxin Dilutions: Prepare serial dilutions of digoxin in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the desired concentrations of digoxin. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.[5]
-
Add 20 µL of the purified Na+/K+-ATPase enzyme to each well.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.[5]
-
-
Enzymatic Reaction:
-
Stop Reaction and Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released.[5]
-
Measure the absorbance at 620 nm using a microplate reader. The absorbance is proportional to the amount of Pi released and thus to the enzyme activity.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each digoxin concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the digoxin concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the Na+/K+-ATPase activity inhibition assay.
Conclusion
Digoxin's role in regulating intracellular calcium is a well-established mechanism central to its therapeutic effects in cardiovascular diseases. By inhibiting the Na+/K+-ATPase, digoxin orchestrates a rise in intracellular sodium, which in turn leads to an accumulation of intracellular calcium through the Na+/Ca2+ exchanger. This elevation in cytosolic calcium enhances the contractility of the heart muscle. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of digoxin and to explore novel therapeutic strategies targeting intracellular calcium modulation.
References
- 1. Digoxin activates sarcoplasmic reticulum Ca(2+)-release channels: a possible role in cardiac inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Digoxin activates sarcoplasmic reticulum Ca(2+)-release channels: a possible role in cardiac inotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Mechanism of Digoxin's (Lanoxin) Increase in Inotropy (Force of Contraction of the Heart) [ebmconsult.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of cardiac ryanodine receptors by cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. benchchem.com [benchchem.com]
Digoxin's Impact on Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxin (B3395198), a cardiac glycoside traditionally used in the management of heart failure, has emerged as a potent inhibitor of cellular proliferation with significant potential in oncology. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning digoxin's anti-proliferative effects. It details the impact of digoxin on key signaling pathways, including the NF-κB, PI3K/Akt, and Src pathways, and its downstream consequences on the cell cycle and apoptosis. This document synthesizes quantitative data from various studies into comprehensive tables and provides detailed experimental protocols for key assays, alongside visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of digoxin's multifaceted role in cancer biology.
Introduction
The repurposing of established drugs for new therapeutic indications offers a streamlined approach to drug development. Digoxin, a well-characterized cardiac glycoside, has garnered considerable attention for its anti-cancer properties.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of intracellular events that ultimately impinge upon critical cellular processes such as proliferation, survival, and motility. This guide delves into the core mechanisms by which digoxin exerts its anti-proliferative effects, providing a comprehensive resource for researchers in the field.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of digoxin is the α-subunit of the Na+/K+-ATPase pump.[2] Inhibition of this pump by digoxin leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions into the cytoplasm. The elevated intracellular calcium levels are a central node in a complex signaling network that influences a wide array of cellular functions, including those that regulate cell proliferation and survival.
Impact on Cellular Proliferation: Quantitative Data
The anti-proliferative activity of digoxin has been demonstrated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological process.
Table 1: IC50 Values of Digoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| SKOV-3 | Ovarian Cancer | 0.25 | 48 | MTT Assay | [3] |
| A549 | Non-small cell lung cancer | 0.10 | Not Specified | MTT Assay | [1] |
| H1299 | Non-small cell lung cancer | 0.12 | Not Specified | MTT Assay | [1] |
| HeLa | Cervical Cancer | ~0.05-0.1 | 24 | LDH Release Assay | [4] |
| CHO-K1 | Chinese Hamster Ovary | Cytotoxic at high concentrations | 24-48 | MTT Assay | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.
Effects on Cell Cycle Progression
Digoxin has been shown to induce cell cycle arrest in various cancer cell lines, preventing them from proceeding through the phases of cell division. The specific phase of arrest can be cell-type dependent.
Table 2: Effect of Digoxin on Cell Cycle Distribution
| Cell Line | Cancer Type | Digoxin Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| SKOV-3 | Ovarian Cancer | 0.25 and 1 | 24 and 48 | G0/G1 phase arrest | [3] |
| A549 | Non-small cell lung cancer | Various | 24 | G0/G1 phase arrest | [1] |
| H1299 | Non-small cell lung cancer | Various | 24 | G2/M phase arrest | [1] |
| Raji | Burkitt's Lymphoma | Not Specified | Not Specified | G0/G1 phase arrest | [5] |
| NAMALWA | Burkitt's Lymphoma | Not Specified | Not Specified | G2/M phase arrest | [5] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Digoxin has been demonstrated to be a potent inducer of apoptosis in cancer cells.
Table 3: Quantification of Digoxin-Induced Apoptosis
| Cell Line | Cancer Type | Digoxin Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| A549 | Non-small cell lung cancer | Various | 24 | Dose-dependent increase | [6] |
| Mesenchymal Stem Cells | N/A | 15, 20, 30, 40 | 24 and 48 | Significant dose- and time-dependent increase | |
| MDA-MB-231 | Breast Cancer | 100, 200 | 48 | Dose-dependent increase | [7] |
Key Signaling Pathways Modulated by Digoxin
Digoxin's anti-proliferative effects are mediated through the modulation of several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Digoxin has been shown to inhibit NF-κB activity.[5]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Digoxin has been demonstrated to inhibit the PI3K/Akt signaling cascade.[8]
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, and differentiation. Overexpression and activation of Src are frequently observed in various cancers and are associated with enhanced proliferation and metastasis. Digoxin has been shown to suppress Src activity.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of digoxin on cellular proliferation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of digoxin (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of digoxin for a specified time.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Protocol:
-
Cell Treatment: Treat cells with digoxin as required.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation status of signaling pathways by using phospho-specific antibodies.[17][18][19]
Protocol:
-
Protein Extraction: Lyse digoxin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-Src, Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Clinical Perspective
The promising preclinical data on digoxin's anti-cancer effects have led to its investigation in clinical trials. A proof-of-concept trial (NCT03928210) investigated the effect of digoxin on circulating tumor cell (CTC) clusters in patients with metastatic breast cancer.[20][21][22] The study found that digoxin treatment led to a significant reduction in the mean size of CTC clusters, suggesting its potential to interfere with the metastatic process.[21][22]
Conclusion
Digoxin exhibits potent anti-proliferative effects across a range of cancer cell types through a multifaceted mechanism of action. Its primary inhibition of the Na+/K+-ATPase pump triggers a cascade of events that disrupt key signaling pathways, including NF-κB, PI3K/Akt, and Src, leading to cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of digoxin and other cardiac glycosides in oncology. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of digoxin as an anti-cancer agent.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 10. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. youtube.com [youtube.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacytimes.com [pharmacytimes.com]
An In-depth Technical Guide to the Immunomodulatory Effects of Digoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of Digoxin (B3395198), a cardiac glycoside traditionally used in the treatment of heart failure. Emerging research has revealed its significant impact on the immune system, opening new avenues for its therapeutic application in inflammatory and autoimmune diseases. This document details the molecular mechanisms, summarizes key quantitative data, and provides experimental protocols for studying these effects.
Core Immunomodulatory Mechanisms of Digoxin
Digoxin exerts its immunomodulatory effects through several key mechanisms, primarily by inhibiting the differentiation of T helper 17 (Th17) cells, modulating the NF-κB signaling pathway, and influencing the function of various immune cells including macrophages and neutrophils.
1. Inhibition of Th17 Cell Differentiation
A primary immunomodulatory function of Digoxin is its ability to suppress the differentiation of Th17 cells, which are critical drivers of many autoimmune diseases. Digoxin achieves this by directly targeting the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), the master transcription factor for Th17 lineage commitment.[1][2][3] This inhibition leads to a significant reduction in the production of the hallmark Th17 cytokine, Interleukin-17 (IL-17), as well as other pro-inflammatory cytokines.[1][2]
2. Modulation of NF-κB Signaling
Digoxin and other cardiac glycosides have been shown to potently inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][5][6] The proposed mechanism involves the disruption of the tumor necrosis factor-alpha (TNF-α) induced signaling cascade. Specifically, Digoxin can block the recruitment of TNF receptor-associated death domain (TRADD) to TNF receptor 1 (TNFR1), an essential step for NF-κB activation.[5] This inhibition leads to a downstream reduction in the expression of numerous pro-inflammatory genes.
3. Effects on Macrophage Function
Digoxin has demonstrated the ability to attenuate macrophage activation and differentiation.[7][8][9] It has been shown to inhibit osteoclastogenesis from macrophage precursors by downregulating the RANK/RANKL signaling pathway through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[7][8] Furthermore, Digoxin can modulate macrophage polarization, suppressing the M1-like pro-inflammatory phenotype.[9]
4. Impact on Neutrophil Mobilization
Studies have indicated that Digoxin can impair the mobilization and recruitment of neutrophils to sites of inflammation and infection.[10][11] This effect may be detrimental in the context of bacterial infections, as it can disrupt the host's primary defense mechanism.[12][13]
5. Activation of the NLRP3 Inflammasome
Interestingly, some research suggests that Digoxin can activate the NLRP3 inflammasome in macrophages and cardiomyocytes.[14] This activation leads to the maturation and release of the pro-inflammatory cytokine IL-1β and can induce a form of programmed cell death known as pyroptosis.[14]
6. Inhibition of STAT3 Signaling
In the context of cancer cell lines, Digoxin has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling molecule involved in cell proliferation and survival.[15][16][17]
Signaling Pathway Diagrams
Caption: Digoxin inhibits Th17 differentiation by targeting RORγt.
Caption: Digoxin inhibits NF-κB signaling via TRADD recruitment blockade.
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies investigating the immunomodulatory effects of Digoxin.
Table 1: Effect of Digoxin on T-cell Cytokine Production
| Cell Type | Treatment | Cytokine | Change | Reference |
| Mouse Spleen Cells | Digoxin (in vivo) | IL-17 | Moderately reduced production | [1] |
| Mouse Spleen Cells | Digoxin (in vivo) | IFN-γ | Significant inhibition of expression | [1] |
| Naïve CD4+ T-cells | Digoxin (in vitro) | IL-17 | Selective suppression of production | [1] |
| Mouse Splenocytes | Digoxin (in vivo, CIA model) | IL-17 mRNA | Consistently lower expression | [2] |
| Mouse Splenocytes | Digoxin (in vivo, CIA model) | RORγt mRNA | Consistently lower expression | [2] |
| Human CD4+ T-cells | Digoxin derivatives (in vitro) | IL-17 | Specifically inhibited induction | [3] |
Table 2: Effect of Digoxin on Pro-inflammatory Cytokine Expression in Arthritic Joints (CIA Model)
| Cytokine | Change with Digoxin Treatment | Reference |
| IL-17 | Markedly reduced | [2] |
| IL-1β | Markedly reduced | [2] |
| IL-6 | Markedly reduced | [2] |
| TNF-α | Markedly reduced | [2] |
| IL-21 | Markedly reduced | [2] |
Table 3: Effect of Digitoxin on Cytokine Storm in Influenza-Infected Cotton Rats
| Cytokine | Percent Reduction with Digitoxin | Reference |
| IFNγ | 68.9% | [18] |
| GRO/KC | 46.6% | [18] |
| MCP1 | 54.9% | [18] |
| MIP2 | 32.2% | [18] |
| TNFα | 38.4% | [18] |
Detailed Experimental Protocols
1. In Vitro Th17 Differentiation Assay
-
Objective: To assess the effect of Digoxin on the differentiation of naïve CD4+ T cells into Th17 cells.
-
Methodology:
-
Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Culture the purified naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add Th17 polarizing cytokines (e.g., TGF-β and IL-6) to the culture medium.
-
Treat the cells with varying concentrations of Digoxin or a vehicle control (e.g., DMSO).
-
After 3-5 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.
-
-
Reference: Adapted from studies on Th17 differentiation.[3]
Caption: Workflow for in vitro Th17 differentiation assay.
2. Collagen-Induced Arthritis (CIA) Model in Mice
-
Objective: To evaluate the in vivo efficacy of Digoxin in an animal model of rheumatoid arthritis.
-
Methodology:
-
Immunize DBA/1J mice with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail.
-
Administer a booster immunization with type II collagen and incomplete Freund's adjuvant 21 days after the primary immunization.
-
Begin treatment with Digoxin (e.g., intraperitoneal injections three times a week) either prophylactically (from day 7 post-immunization) or therapeutically (after the onset of arthritis).
-
Monitor the mice for the incidence and severity of arthritis using a clinical scoring system.
-
At the end of the experiment, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis, cytokine profiling (e.g., ELISA, qPCR), and flow cytometric analysis of immune cell populations (e.g., Th17, Treg cells).
-
-
Reference: Based on protocols for collagen-induced arthritis.[2]
3. NF-κB Reporter Assay
-
Objective: To quantify the inhibitory effect of Digoxin on NF-κB activation.
-
Methodology:
-
Transfect a suitable cell line (e.g., HeLa or HEK293) with a reporter plasmid containing NF-κB response elements upstream of a luciferase or other reporter gene.
-
Co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Pre-treat the transfected cells with various concentrations of Digoxin or a vehicle control for a specified period.
-
Stimulate the cells with an NF-κB activator, such as TNF-α.
-
After stimulation, lyse the cells and measure the activity of the reporter (e.g., firefly luciferase) and the control reporter.
-
Calculate the relative NF-κB activity by normalizing the reporter signal to the control signal.
-
-
Reference: Adapted from methodologies used to study NF-κB signaling.[5]
Conclusion and Future Directions
Digoxin exhibits a multifaceted immunomodulatory profile with significant potential for therapeutic applications beyond its traditional use in cardiology. Its ability to suppress Th17 cell differentiation and inhibit NF-κB signaling makes it a compelling candidate for the treatment of autoimmune and inflammatory disorders. However, the potential for adverse effects, including the disruption of host defense against pathogens and the activation of the NLRP3 inflammasome, necessitates further investigation. Future research should focus on developing non-toxic derivatives of Digoxin that retain its potent immunomodulatory properties while minimizing off-target effects.[3] Additionally, well-controlled clinical trials are required to establish the safety and efficacy of Digoxin and its analogs in patients with immune-mediated diseases.
References
- 1. Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digoxin ameliorates autoimmune arthritis via suppression of Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin and digoxin-like immunoreactive factors (DLIF) modulate the release of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digoxin Attenuates Receptor Activation of NF-κB Ligand-Induced Osteoclastogenesis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digoxin Attenuates Receptor Activation of NF-κB Ligand-Induced Osteoclastogenesis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin ameliorates joint inflammatory microenvironment by downregulating synovial macrophage M1-like-polarization and its-derived exosomal miR-146b-5p/Usp3&Sox5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cardiac glycoside digoxin disrupts host defense in experimental pneumococcal pneumonia by impairing neutrophil mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Digoxin disrupts the inflammatory response in experimental pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Classical Drug Digitoxin Inhibits Influenza Cytokine Storm, With Implications for Covid-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Digoxin in In Vitro Research: A Guide to Preparation and Experimental Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the therapeutic potential of Digoxin (B3395198), proper preparation and handling for in vitro experiments are paramount to obtaining accurate and reproducible results. This document provides detailed application notes and protocols for the use of Digoxin in a laboratory setting, focusing on solubility, stability, and effective concentrations for various cell-based assays.
Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a well-established therapeutic agent for heart failure and atrial fibrillation.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][2][3][4] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility.[2][4] Recent research has also highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and apoptotic effects in various cancer cell lines.[5][6][7]
Solubility and Stability
Digoxin is characterized by its low aqueous solubility.[8] For in vitro studies, it is typically dissolved in organic solvents to create a stock solution, which is then further diluted in cell culture media.
Table 1: Solubility of Digoxin in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| Ethanol (B145695) | Good co-solvent for increasing solubility | [8][10] |
| Water | 0.0648 mg/mL (at 20°C) | [9] |
When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents. Digoxin solutions in DMSO or ethanol should be stored at -20°C to maintain stability.[9] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Studies have shown that Digoxin is stable in unprocessed clotted blood for up to 12 hours at room temperature and diluted in normal saline or a commercial vehicle for at least 180 days at 5°C and 25°C.[11][12][13][14]
Recommended Solvent Concentrations for Cell Culture
The final concentration of the solvent in the cell culture medium should be minimized to avoid solvent-induced cytotoxicity. For DMSO, a widely used solvent, the final concentration should ideally be kept below 0.5%, with many cell lines tolerating up to 1%.[1][8][10][15] However, sensitive cell lines may be affected by concentrations as low as 0.1%.[1][15] It is always advisable to include a vehicle control (media with the same final concentration of the solvent) in all experiments.
Experimental Protocols
Preparation of Digoxin Stock Solution (10 mM in DMSO)
-
Materials:
-
Digoxin powder (crystalline solid)[9]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the Digoxin powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of Digoxin powder in a sterile microcentrifuge tube. The molecular weight of Digoxin is 780.94 g/mol . To prepare a 10 mM stock solution, dissolve 7.81 mg of Digoxin in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the tube containing the Digoxin powder.
-
Vortex the solution until the Digoxin is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
General Protocol for Cell Treatment
-
Cell Seeding: Seed the cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the Digoxin stock solution at room temperature.
-
Prepare serial dilutions of the Digoxin stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final solvent concentration does not exceed the tolerated limit for the specific cell line.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentrations of Digoxin (and the vehicle control) to the respective wells or flasks.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, proceed with the planned in vitro assays, such as cell viability (MTT, XTT), apoptosis (Annexin V/PI staining, caspase activity), or molecular analysis (Western blotting, qPCR).
Effective Concentrations in In Vitro Assays
The effective concentration of Digoxin can vary significantly depending on the cell line and the specific assay being performed. The following table summarizes some reported effective concentrations from the literature.
Table 2: Effective Concentrations of Digoxin in Various In Vitro Assays
| Cell Line | Assay | Effective Concentration | Reference |
| HeLa | Cytotoxicity | >300 nM (at 24h) | [5] |
| Mesenchymal Stem Cells | Apoptosis | 15-40 µM (at 24h and 48h) | [3] |
| BxPC-3 (Pancreatic Cancer) | Cytotoxicity | >250 nmol/L | [6] |
| A549 (Non-Small Cell Lung Cancer) | Inhibition of cell viability | 100-500 nM (at 24h) | [16] |
| H1299 (Non-Small Cell Lung Cancer) | Inhibition of cell viability | IC50 ~ 200 nM (at 24h) | |
| MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | 50-200 nM (at 24, 48, 72h) | [7] |
| Vero cells | Anti-MERS-CoV activity | IC50 = 0.17 µM |
Digoxin Signaling Pathway
Digoxin's primary molecular target is the Na+/K+-ATPase. Inhibition of this pump leads to a cascade of downstream signaling events that can influence cell survival and proliferation.
Caption: Digoxin's primary mechanism and downstream signaling pathways.
The experimental workflow for preparing and using Digoxin in in vitro experiments can be summarized as follows:
Caption: A typical experimental workflow for in vitro studies with Digoxin.
Conclusion
The successful use of Digoxin in in vitro experiments hinges on its proper preparation and the careful consideration of experimental parameters. By following these guidelines for solubilization, storage, and determining effective concentrations, researchers can ensure the integrity of their results and contribute to a deeper understanding of Digoxin's biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. europeanreview.org [europeanreview.org]
- 8. reddit.com [reddit.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. lifetein.com [lifetein.com]
- 11. RU2623072C2 - Method for producing digoxin preparation - Google Patents [patents.google.com]
- 12. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of Digoxin for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Digoxin for various in vitro cell culture assays. Digoxin, a cardiac glycoside, has garnered significant interest for its potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects impacting cell viability, proliferation, and signaling pathways. This document outlines effective concentrations, cytotoxicity data, and detailed protocols for key assays to assess the cellular response to Digoxin treatment.
Data Presentation: Effective and Cytotoxic Concentrations of Digoxin
The optimal concentration of Digoxin is highly dependent on the cell type and the specific assay being performed. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Digoxin in a variety of human cancer cell lines and provides some data on its effects on non-cancerous cells. These values serve as a starting point for determining the appropriate concentration range for your specific experimental needs. It is recommended to perform a dose-response curve for each new cell line and assay.
| Cell Line | Cell Type | Assay Duration | IC50 / Effective Concentration | Reference |
| Cancer Cell Lines | ||||
| A549 | Non-Small Cell Lung Cancer | 24 hours | 0.10 µM | [1] |
| H1299 | Non-Small Cell Lung Cancer | 24 hours | 0.12 µM | [1] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 0.037 µM | [1] |
| H1299 | Non-Small Cell Lung Cancer | 48 hours | 0.054 µM | [1] |
| H1299 | Non-Small Cell Lung Cancer | 48 hours | 62 nM | [2] |
| HT-29 | Colon Cancer | 72 hours | 380 nM | [2] |
| HT29 | Colon Cancer | Not Specified | 1.4 µM | [3] |
| HCT116 | Colon Cancer | Not Specified | 0.27 µM | [3] |
| CC20 | Colon Cancer | Not Specified | 0.24 µM | [3] |
| SKOV-3 | Ovarian Cancer | Not Specified | 0.25 µM | [4] |
| A375 | Melanoma | 24 hours | ~150-200 nM (viability reduced to ~46%) | [5] |
| TK-10 | Renal Adenocarcinoma | Not Specified | Hypersensitive (IC50 in nM range) | [6][7] |
| CCRF-CEM | Leukemia | Not Specified | 0.22 µM | [3] |
| SUP-B15 | Leukemia | Not Specified | 0.03 µM | [3] |
| MV4;11 | Myeloid Leukemia | 48 hours | 100 nM | [2] |
| THP-1 | Myeloid Leukemia | 48 hours | 59 nM | [2] |
| Kasumi-1 | Myeloid Leukemia | 48 hours | 89 nM | [2] |
| Non-Cancerous Cells | ||||
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal Blood Cells | Not Specified | Low cytotoxicity at concentrations effective against cancer cells | [8][9] |
| CCD-112CoN | Normal Colon Cells | 72 hours | ~10-fold less sensitive than HT-29 cells | [2] |
| Peripheral Blood Cells | Normal Blood Cells | Not Specified | Cytotoxic at 0.02 - 1 µM | [10] |
Experimental Protocols
Herein are detailed protocols for fundamental assays to evaluate the in vitro effects of Digoxin.
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Digoxin on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Digoxin (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Digoxin Treatment: Prepare serial dilutions of Digoxin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Digoxin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Digoxin concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the Log of Digoxin concentration to determine the IC50 value.
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis induced by Digoxin using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Digoxin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Digoxin for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to Digoxin treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Digoxin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with Digoxin as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Key Pathways and Workflows
Digoxin's Impact on Cellular Signaling
Digoxin's primary target is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. These ionic changes trigger a variety of downstream signaling pathways that are crucial in cancer cell proliferation, survival, and metastasis. The diagram below illustrates the key signaling cascades affected by Digoxin.
Caption: Digoxin inhibits Na+/K+-ATPase, leading to modulation of Src, PI3K/Akt, and MAPK/ERK pathways.
Experimental Workflow for In Vitro Evaluation of Digoxin
The following diagram outlines a typical workflow for the initial in vitro assessment of Digoxin's anti-cancer effects.
Caption: A logical workflow for characterizing the in vitro anti-cancer effects of Digoxin.
References
- 1. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin as a Potential Anticancer Agent in Melanoma Treatment [mdpi.com]
- 6. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Senolytic Activity of Digoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases and pathological conditions. The selective elimination of these senescent cells by compounds known as senolytics is a promising therapeutic strategy. Digoxin, a cardiac glycoside traditionally used in the treatment of heart conditions, has been identified as a potent senolytic agent. These application notes provide a comprehensive overview of the mechanism of action of Digoxin as a senolytic and detailed protocols for its use in a research setting.
Contrary to inducing senescence, the primary role of Digoxin in this context is to selectively induce apoptosis in cells that have already become senescent. This important distinction frames the experimental applications of Digoxin in senescence research, focusing on the elimination of senescent cells rather than their generation.
Mechanism of Action: Digoxin as a Senolytic
Digoxin exerts its senolytic effect through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] Senescent cells exhibit altered ion gradients, making them particularly vulnerable to the effects of Na+/K+-ATPase inhibition. The downstream consequences of this inhibition in senescent cells lead to the induction of apoptosis.[1][2]
The proposed signaling pathway for Digoxin-induced apoptosis in senescent cells is as follows:
-
Inhibition of Na+/K+-ATPase: Digoxin binds to and inhibits the Na+/K+-ATPase pump on the surface of senescent cells.[3]
-
Altered Ion Homeostasis: This inhibition leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+). The increased intracellular Na+ concentration subsequently leads to an increase in intracellular calcium (Ca2+) levels through the Na+/Ca2+ exchanger.[1]
-
Induction of Pro-Apoptotic Proteins: The altered intracellular signaling environment, potentially involving pathways like JNK, GSK3-β, and p38, leads to the upregulation of pro-apoptotic proteins from the BCL-2 family, most notably NOXA.[3]
-
Apoptosis Execution: The accumulation of pro-apoptotic proteins triggers the caspase cascade, leading to the execution of apoptosis and the selective elimination of the senescent cell.[2]
Data Presentation: Efficacy of Digoxin as a Senolytic
The following table summarizes the effective concentrations and observed effects of Digoxin in various in vitro studies.
| Cell Line | Senescence Inducer | Digoxin Concentration | Observed Effect | Reference |
| A549 (human lung carcinoma) | Bleomycin | IC50 in the nanomolar range | Induction of apoptosis in senescent cells | [1] |
| BJ (human foreskin fibroblast) | Bleomycin | IC50 in the nanomolar range | Induction of apoptosis in senescent cells | [1] |
| IMR90 ER:RAS | 4-hydroxytamoxifen (4-OHT) | Dose-dependent decrease in viability | Selective killing of senescent cells | [3] |
| HeLa (human cervical cancer) | Not applicable (cancer cell line) | 0.5 - 10 µM | Inhibition of cell proliferation, induction of senescence and apoptosis | [4] |
| SKOV-3 (human ovarian cancer) | Not applicable (cancer cell line) | 10⁻⁷ to 10⁻⁴ M | Inhibition of cell proliferation |
Note: The study on HeLa cells suggests a dual role of Digoxin in both inducing senescence and apoptosis in this specific cancer cell line. However, the broader literature supports its primary role as a senolytic agent.
Experimental Protocols
I. General Experimental Workflow for Evaluating the Senolytic Activity of Digoxin
This workflow outlines the steps to first induce senescence in a cell population and then treat with Digoxin to assess its senolytic efficacy.
Caption: Experimental workflow for testing the senolytic activity of Digoxin.
II. Protocol for Induction of Senescence with Doxorubicin
This protocol describes the use of Doxorubicin to induce cellular senescence in cultured mammalian cells.[5][6]
Materials:
-
Mammalian cell line of interest (e.g., IMR-90)
-
Complete cell culture medium
-
Doxorubicin hydrochloride (stock solution, e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at a low density to avoid contact inhibition-induced growth arrest.
-
Allow cells to adhere overnight.
-
Prepare the Doxorubicin-containing medium at the desired final concentration (e.g., 100-250 nM).
-
Remove the existing medium from the cells and replace it with the Doxorubicin-containing medium.
-
Incubate the cells for 24-48 hours.[5]
-
After the treatment period, remove the Doxorubicin-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.
-
Continue to culture the cells for 5-10 days to allow for the full development of the senescent phenotype, changing the medium every 2-3 days.[5]
-
Proceed with senolytic treatment with Digoxin and subsequent assays.
III. Protocol for Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol details the cytochemical detection of SA-β-gal activity, a widely used biomarker for senescent cells.
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.
-
Wash the cells with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Visualize and quantify the percentage of blue-stained cells using a light microscope.
IV. Protocol for Western Blot Analysis of Senescence Markers (p16INK4a and p21Cip1)
This protocol outlines the detection of key senescence-associated proteins by Western blot.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p16INK4a
-
Anti-p21Cip1
-
Anti-loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Digoxin-Induced Apoptosis Signaling Pathway in Senescent Cells
Caption: Digoxin's senolytic signaling pathway.
Conclusion
Digoxin is a valuable tool for studying cellular senescence, not as an inducer, but as a potent senolytic agent. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, provides a clear target for understanding the vulnerabilities of senescent cells. The protocols provided herein offer a framework for researchers to effectively utilize Digoxin to eliminate senescent cells in vitro and to analyze the outcomes of this selective clearance. This will aid in the broader investigation of the roles of cellular senescence in health and disease and in the development of novel senolytic therapies.
References
- 1. Identification and characterization of Cardiac Glycosides as senolytic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycosides are broad-spectrum senolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. Doxorubicin Induces a Senescent Phenotype in Murine and Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The application of Digoxin in studying cardiac glycoside-binding sites.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1] Its therapeutic effect stems from its specific binding to and inhibition of the Na+/K+-ATPase, a vital transmembrane pump present in most eukaryotic cells.[2][3] This specific interaction makes Digoxin an invaluable tool for researchers studying the structure, function, and pharmacology of the cardiac glycoside-binding site on the Na+/K+-ATPase. These studies are crucial for understanding the physiological roles of different Na+/K+-ATPase isoforms and for the development of novel therapeutics with improved isoform selectivity and safety profiles.[4][5]
This document provides detailed application notes and experimental protocols for utilizing Digoxin as a molecular probe to investigate cardiac glycoside-binding sites.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of Digoxin is the α-subunit of the Na+/K+-ATPase.[6][7] The binding of Digoxin to the extracellular side of the α-subunit stabilizes the enzyme in its E2-P conformation, thereby inhibiting its pumping activity.[8] This inhibition leads to a cascade of events within the cardiomyocyte, as depicted in the signaling pathway below.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain and Digoxin Activate the Proteasome and the Degradation of the ERα in Cells Modeling Primary and Metastatic Breast Cancer [mdpi.com]
Measuring the Inhibitory Effect of Digoxin on Na+/K+-ATPase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a well-established therapeutic agent for heart failure and certain cardiac arrhythmias.[1] Its primary mechanism of action involves the reversible inhibition of the Na+/K+-ATPase pump, an essential enzyme found in the plasma membrane of most animal cells.[1][2][3][4] This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining the electrochemical gradients crucial for various cellular functions, including nerve impulse transmission and muscle contraction.[2][5] By inhibiting this pump, digoxin leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium, which enhances myocardial contractility.[1][2][4]
Accurate measurement of the inhibitory effect of digoxin on Na+/K+-ATPase activity is critical for understanding its therapeutic and toxic effects, as well as for the development of new cardiac glycosides with improved pharmacological profiles. These application notes provide detailed protocols for assessing the inhibitory potential of digoxin on Na+/K+-ATPase activity.
Signaling Pathway of Na+/K+-ATPase and Inhibition by Digoxin
The Na+/K+-ATPase pump is a P-type ATPase that cycles through different conformational states (E1 and E2) to transport ions across the cell membrane. In its E1 state, it has a high affinity for intracellular Na+. Upon binding Na+ and ATP, the enzyme is phosphorylated, leading to a conformational change to the E2 state, which has a high affinity for extracellular K+. The binding of K+ triggers dephosphorylation and a return to the E1 state, releasing K+ into the cell. Digoxin and other cardiac glycosides bind to a specific site on the extracellular side of the α-subunit of the Na+/K+-ATPase, primarily when the enzyme is in its phosphorylated E2-P state.[6] This binding stabilizes the enzyme in an inactive conformation, preventing the release of phosphate (B84403) and the subsequent binding and transport of K+ ions, thereby inhibiting the pump's activity.[6]
Experimental Protocols
The inhibitory effect of digoxin on Na+/K+-ATPase activity is typically determined by measuring the rate of ATP hydrolysis by the enzyme in the presence and absence of the inhibitor. The most common methods rely on the quantification of inorganic phosphate (Pi), a product of ATP hydrolysis.
Protocol 1: Colorimetric Determination of Na+/K+-ATPase Activity (Malachite Green-based Assay)
This endpoint assay measures the amount of inorganic phosphate (Pi) generated after a fixed incubation time. The Na+/K+-ATPase-specific activity is determined by subtracting the activity measured in the presence of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) from the total ATPase activity.
Materials:
-
Na+/K+-ATPase source: Purified enzyme from a commercial source or a microsomal fraction prepared from tissues rich in the enzyme (e.g., pig kidney outer medulla, rat brain).
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4).
-
ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
-
Digoxin Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in the assay buffer.
-
Ouabain Solution: 10 mM ouabain in water.
-
Malachite Green Reagent: Commercially available kits or a self-made solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
Phosphate Standard: A standard solution of KH₂PO₄ for generating a standard curve.
-
96-well microplate and plate reader.
Experimental Workflow:
Procedure:
-
Prepare the 96-well plate:
-
Blank: Assay buffer only.
-
Phosphate Standards: Serial dilutions of the phosphate standard in assay buffer.
-
Total ATPase Activity: Assay buffer + Na+/K+-ATPase enzyme.
-
Ouabain-Inhibited Activity (Basal ATPase): Assay buffer + Na+/K+-ATPase enzyme + 1 mM Ouabain.
-
Digoxin Inhibition: Assay buffer + Na+/K+-ATPase enzyme + varying concentrations of Digoxin.
-
-
Pre-incubation: Add the enzyme to the appropriate wells. Then add the ouabain or digoxin solutions and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction: Add ATP solution to all wells (except the blank and standards) to a final concentration of 3-5 mM to start the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and color development: Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will stop the enzymatic reaction and initiate the color development.
-
Read absorbance: After a short incubation at room temperature for color stabilization (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (typically between 620 nm and 660 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of Pi produced in each sample well using the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol Pi/mg protein/hour).
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-inhibited activity) .
-
% Inhibition by Digoxin = [1 - (Digoxin-treated Na+/K+-ATPase activity / Control Na+/K+-ATPase activity)] x 100 .
-
Protocol 2: Enzyme-Coupled Continuous Spectrophotometric Assay
This method continuously measures ATPase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[7] This assay is particularly useful for kinetic studies.
Materials:
-
Na+/K+-ATPase source: As in Protocol 1.
-
Coupling Enzyme System: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4).
-
Substrates: ATP, phosphoenolpyruvate (B93156) (PEP), and NADH.
-
Digoxin Stock Solution: As in Protocol 1.
-
Ouabain Solution: As in Protocol 1.
-
UV-transparent 96-well plate or cuvettes and a spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare the reaction mixture: In the assay buffer, add PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), PK (e.g., 5-10 units/mL), and LDH (e.g., 10-20 units/mL).
-
Set up the assay:
-
Add the reaction mixture to the wells or cuvettes.
-
Add the Na+/K+-ATPase enzyme.
-
For inhibition studies, add varying concentrations of digoxin or a saturating concentration of ouabain (e.g., 1 mM).
-
-
Equilibrate: Incubate the mixture for a few minutes at 37°C to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate the reaction: Add ATP (e.g., 3-5 mM) to start the reaction.
-
Monitor absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis:
-
The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis. Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine the Na+/K+-ATPase-specific activity by subtracting the rate in the presence of ouabain from the total rate.
-
Calculate the percent inhibition by digoxin as described in Protocol 1.
-
Data Presentation
The inhibitory effect of digoxin is typically presented as an IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. This is determined by plotting the percent inhibition against the logarithm of the digoxin concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative IC₅₀ Values for the Inhibition of Na+/K+-ATPase by Cardiac Glycosides
| Cardiac Glycoside | Enzyme Source | IC₅₀ (nM) | Reference |
| Digoxin | MDA-MB-231 cells | ~164 | [8] |
| Digoxin | A549 cells | 40 | [8] |
| Ouabain | MDA-MB-231 cells | 89 | [8] |
| Ouabain | A549 cells | 17 | [8] |
| Digoxin | Pig Kidney | 1950 | [9] |
| Ouabain | Pig Kidney | 900 | [9] |
Note: IC₅₀ values can vary depending on the enzyme source, purity, and assay conditions.
Logical Relationship for Data Analysis
Conclusion
The protocols described provide robust and reliable methods for measuring the inhibitory effect of digoxin on Na+/K+-ATPase activity. The choice between the colorimetric endpoint assay and the continuous enzyme-coupled assay will depend on the specific research question, with the former being well-suited for high-throughput screening and the latter for detailed kinetic analysis. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results. This information is invaluable for researchers in pharmacology, biochemistry, and drug development who are investigating the therapeutic potential and mechanism of action of cardiac glycosides.
References
- 1. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 5. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Role of the Sodium-Potassium Pump in Disease Using Digoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-potassium (Na+/K+) pump, also known as Na+/K+-ATPase, is a vital transmembrane protein found in most animal cells. It actively transports sodium ions out of the cell and potassium ions into the cell, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Dysfunction of the Na+/K+ pump has been implicated in a variety of diseases, including cardiovascular disorders, neurological conditions, and cancer.
Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), is a potent and specific inhibitor of the Na+/K+ pump. By binding to the alpha subunit of the Na+/K+-ATPase, digoxin blocks its enzymatic activity, leading to an increase in intracellular sodium concentration.[1][2] This, in turn, affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[2] This well-characterized mechanism of action makes digoxin an invaluable tool for researchers investigating the physiological and pathological roles of the Na+/K+ pump.
These application notes provide an overview of how digoxin can be utilized as a research tool to probe the function of the Na+/K+ pump in various disease models. Detailed protocols for key experiments are provided to facilitate the design and execution of studies aimed at elucidating the role of this critical ion transporter in health and disease.
Data Presentation
Table 1: Digoxin Activity and Therapeutic Concentrations
| Parameter | Value | Species/Cell Line | Reference(s) |
| Therapeutic Serum Concentration | 0.8-2.0 ng/mL | Human | |
| Toxic Serum Concentration | >2.4 ng/mL | Human | |
| IC50 for Na+/K+-ATPase Inhibition | 298 µM (for ouabain, another cardiac glycoside) | CHO-K1 cells | [3] |
| Digoxin Binding Affinity (Kd) to Na+/K+-ATPase α1 isoform | Varies with K+ concentration; generally in the nM range | Human | |
| Digoxin Binding Affinity (Kd) to Na+/K+-ATPase α2/α3 isoforms | Higher affinity (lower Kd) compared to α1 isoform | Human | [1] |
Table 2: Na+/K+-ATPase Alpha Subunit Isoform Distribution
| Isoform | Primary Tissue Distribution | Cellular Localization | Reference(s) |
| α1 | Ubiquitous; high in kidney, brain, and heart | Neurons and glial cells | [4] |
| α2 | Skeletal muscle, brain, heart, adipocytes | Primarily astrocytes and oligodendrocytes | [2][4] |
| α3 | Nervous tissue, heart | Abundant in neurons | [2][4] |
| α4 | Testis, skeletal muscle | - | [4] |
Signaling Pathways and Experimental Workflows
Digoxin's Mechanism of Action and Downstream Signaling
Digoxin's primary effect of Na+/K+ pump inhibition triggers a cascade of downstream signaling events. The increased intracellular calcium acts as a second messenger, influencing various cellular processes. Additionally, the Na+/K+-ATPase itself can act as a signaling scaffold, and its inhibition by digoxin can modulate intracellular signaling pathways independent of ion concentration changes.
References
Application Notes and Protocols for the Proper Handling and Storage of Digoxin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide essential guidelines for the safe handling, storage, and quality control of Digoxin in a laboratory environment. Adherence to these procedures is critical to ensure personnel safety, maintain the integrity of the compound, and guarantee the accuracy and reproducibility of experimental results.
Safety and Handling Precautions
Digoxin is a potent cardiac glycoside and requires careful handling to avoid accidental exposure. It is classified as an acute toxin, and appropriate safety measures must be implemented.
1.1 Personal Protective Equipment (PPE)
A full complement of PPE is mandatory when handling Digoxin in powder or solution form. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves are required. Always consult the glove manufacturer's compatibility chart for Digoxin.[1]
-
Eye Protection: Chemical splash goggles must be worn.[1]
-
Lab Coat: A buttoned, full-length lab coat is necessary to protect from skin exposure.[1]
-
Respiratory Protection: When handling Digoxin powder outside of a certified fume hood or glove box, a respirator is required. Laboratory personnel must be properly trained and fit-tested for respirator use.[1]
-
Full-Length Pants and Closed-Toed Shoes: These are mandatory to prevent skin exposure.[1]
1.2 Engineering Controls
-
Fume Hood/Glove Box: All work with Digoxin powder and concentrated solutions should be conducted in a certified ducted fume hood or a glove box to minimize inhalation exposure.[1]
-
Eyewash Station and Safety Shower: Facilities where Digoxin is handled must be equipped with a readily accessible eyewash station and safety shower.[1]
1.3 Spill and Waste Disposal Procedures
-
Spill Cleanup: In the event of a spill, evacuate the area and alert the appropriate safety personnel. For minor spills, and if properly trained and equipped, decontaminate the area with isopropyl alcohol followed by a wash with soap and water. All materials used for cleanup must be disposed of as hazardous waste.[1]
-
Waste Disposal: All Digoxin waste, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous waste according to institutional and local regulations.[1][2]
Storage and Stability
Proper storage of Digoxin is crucial to maintain its chemical integrity and ensure the reliability of experimental data.
2.1 Storage of Solid Digoxin
-
Container: Keep the container tightly closed and store it within a secondary container.[1]
-
Labeling: The primary and secondary containers must be clearly labeled as "Acute Toxin".[1]
-
Environment: Store in a dry, well-ventilated area.[1]
-
Temperature: Do not store above 23°C.[1]
2.2 Storage of Digoxin Solutions
The stability of Digoxin in solution is dependent on the solvent, concentration, temperature, and light exposure.
| Concentration | Vehicle/Solvent | Storage Temperature | Stability Duration | Key Findings |
| 0.05 mg/mL | Normal Saline | 5°C | At least 180 days | Remained above 90.0% of the initial concentration. |
| 0.05 mg/mL | Normal Saline | 25°C | At least 180 days | Remained above 90.0% of the initial concentration. |
| 0.05 mg/mL | Copy of Commercial Vehicle | 5°C | At least 180 days | Remained above 90.0% of the initial concentration. |
| 0.05 mg/mL | Copy of Commercial Vehicle | 25°C | At least 180 days | Remained above 90.0% of the initial concentration. |
| Various | Dextrose 5%, Lactated Ringer's, etc. | Not specified | 48 hours | No degradation was observed. |
Experimental Protocols
3.1 Protocol for Preparation of a 1 mg/mL Digoxin Stock Solution
This protocol outlines the steps for preparing a stock solution from solid Digoxin.
Materials:
-
Digoxin powder
-
Ethanol (B145695), laboratory grade
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Appropriate PPE (see section 1.1)
Procedure:
-
Pre-weighing: Tare a clean, dry weighing vessel on an analytical balance within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of Digoxin powder using a spatula.
-
Transfer: Transfer the weighed Digoxin powder to a volumetric flask of the appropriate size.
-
Dissolution: Add a small amount of ethanol to the flask to dissolve the powder. Gently swirl the flask to ensure complete dissolution.
-
Dilution: Once the Digoxin is fully dissolved, bring the solution to the final volume with ethanol.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution to a properly labeled, sealed container and store it according to the guidelines in section 2.2.
3.2 Protocol for Quality Control of Digoxin by HPLC-UV
This protocol provides a general method for determining the concentration and purity of a Digoxin solution using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: Symmetry C18 column (150 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile and water (28:72, v/v).[3]
-
Flow Rate: 1.1 mL/min.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 100 µL.[3]
-
Column Temperature: 20°C.[3]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Digoxin of known concentrations.
-
Sample Preparation: Dilute the Digoxin sample to be tested to a concentration that falls within the range of the standard curve.
-
Injection: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Create a standard curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the sample solution by comparing its peak area to the standard curve. Purity can be assessed by the presence of any additional peaks in the chromatogram.
Visualizations
Caption: Digoxin's mechanism of action in cardiac myocytes.
Caption: Laboratory workflow for handling Digoxin.
References
Application of Digoxin in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), is a well-characterized inhibitor of the plasma membrane Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[1][2] These well-defined cellular effects make Digoxin an invaluable tool in high-throughput screening (HTS) campaigns. It is frequently employed as a positive control to validate assay performance and to identify novel modulators of ion channels and pumps. This document provides detailed application notes and protocols for the use of Digoxin in various HTS formats.
Mechanism of Action of Digoxin
Digoxin exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] This inhibition leads to a cascade of events, making it a useful tool for studying various cellular processes in HTS.
The key steps in Digoxin's mechanism of action are:
-
Inhibition of Na+/K+-ATPase: Digoxin binds to the extracellular face of the α-subunit of the Na+/K+-ATPase.[3]
-
Increase in Intracellular Sodium ([Na+]i): The inhibition of the pump leads to an accumulation of sodium ions inside the cell.[4]
-
Increase in Intracellular Calcium ([Ca2+]i): The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), leading to reduced Ca2+ extrusion and a net increase in intracellular calcium concentration.[4]
This elevation in intracellular calcium is the basis for many HTS assays using Digoxin.
Signaling Pathway of Digoxin Action
dot
References
- 1. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Digoxin for the Study of Ion Channel Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[2][3] This inhibition triggers a cascade of intracellular events that ultimately modulate the function of various ion channels, making Digoxin a valuable pharmacological tool for studying ion channel regulation. These application notes provide a comprehensive guide for researchers to effectively use Digoxin as an investigational agent in the study of ion channel physiology and pharmacology.
Mechanism of Action: A Tool to Modulate Ion Homeostasis
Digoxin exerts its effects by binding to the extracellular aspect of the α-subunit of the Na+/K+-ATPase pump.[2] This binding is reversible and leads to the inhibition of the pump's activity.[4] The subsequent increase in intracellular sodium concentration alters the electrochemical gradient for sodium, which in turn affects the function of other ion transporters, most notably the sodium-calcium (Na+/Ca2+) exchanger.[5][6] The reduced sodium gradient diminishes the exchanger's ability to extrude calcium from the cell, leading to an increase in intracellular calcium concentration.[7] This elevation in intracellular calcium is the primary mechanism behind Digoxin's positive inotropic effect on the heart.[7]
Beyond its primary target, Digoxin has been shown to indirectly influence the activity of other ion channels, including:
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channels: Long-term exposure to nanomolar concentrations of Digoxin can reduce hERG channel currents by inhibiting their trafficking to the cell surface.
-
ATP-sensitive Potassium (KATP) Channels: Digoxin can inhibit the opening of KATP channels, an effect that is dependent on the subsarcolemmal ATP concentration.[8]
-
L-type Calcium Channels: High doses of Digoxin have been shown to increase the expression of CaV1.2, the pore-forming subunit of L-type calcium channels.[9]
This multifaceted interaction with cellular ion homeostasis makes Digoxin a powerful tool to investigate the intricate coupling and regulatory mechanisms between different ion channels and transporters.
Data Presentation: Quantitative Effects of Digoxin on Ion Channels
The following tables summarize the quantitative data on the effects of Digoxin on various ion channels, compiled from multiple studies.
| Target | Cell Type/Preparation | Method | Key Parameter | Value | Reference(s) |
| Na+/K+-ATPase | |||||
| α1β1 isoform | Human (expressed in yeast) | [3H]-ouabain binding | K_D (in the presence of K+) | 110.0 ± 3.9 nM | [10] |
| α2β1 isoform | Human (expressed in yeast) | [3H]-ouabain binding | K_D (in the presence of K+) | 47.4 ± 10 nM | [10] |
| α3β1 isoform | Human (expressed in yeast) | [3H]-ouabain binding | K_D (in the presence of K+) | Not specified | [10] |
| High-affinity isoform | Porcine cerebral cortex | Enzyme activity assay | IC50 (at 2 mM K+) | 7.06 x 10^-7 M | [11] |
| Low-affinity isoform | Porcine cerebral cortex | Enzyme activity assay | IC50 (at 2 mM K+) | 1.87 x 10^-5 M | [11] |
| High-affinity isoform | Porcine cerebral cortex | Enzyme activity assay | IC50 (at 20 mM K+) | 2.77 x 10^-6 M | [11] |
| Low-affinity isoform | Porcine cerebral cortex | Enzyme activity assay | IC50 (at 20 mM K+) | 8.56 x 10^-5 M | [11] |
| hERG Channel | Guinea pig myocytes | Patch-clamp | Current Reduction (at 30 nM) | ~50% | |
| Intracellular K+ | Human skeletal muscle | Biopsy | Decrease after digitalization | Significant (p < 0.01) | [7] |
| Human (whole body) | Whole body counting | Decrease after digitalization | Significant (p < 0.05) | [7] | |
| Intracellular Ca2+ | Healthy mice | Measurement | Increase (at 1 and 5 mg/kg) | Significant | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Study Digoxin's Effect on Ion Channels in Cardiomyocytes
This protocol outlines the procedure for recording ion channel activity in isolated cardiomyocytes using the whole-cell patch-clamp technique to investigate the effects of Digoxin.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from adult rats or mice using a Langendorff-free method with enzymatic digestion. Several detailed protocols for cardiomyocyte isolation are available.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 D-Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Note: The composition of the internal solution can be modified depending on the specific ion channel being studied. For example, for recording K+ currents, a K+-based internal solution would be used.
-
Digoxin Stock Solution: Prepare a high-concentration stock solution of Digoxin (e.g., 10 mM) in DMSO. Dilute to the desired final concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
-
Transfer isolated cardiomyocytes to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy, rod-shaped cardiomyocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit the desired ion channel currents. The specific voltage protocol will depend on the ion channel of interest. For example, to study hERG channels, a step to +20 mV for 1 second followed by a repolarizing ramp to -80 mV can be used.[10][12]
-
Record baseline currents in the absence of Digoxin.
-
Perfuse the chamber with the external solution containing the desired concentration of Digoxin.
-
Record currents in the presence of Digoxin until a steady-state effect is observed.
-
To determine the dose-response relationship, apply increasing concentrations of Digoxin.
-
At the end of the experiment, a washout step with the control external solution can be performed to assess the reversibility of the drug's effect.
4. Data Analysis:
-
Measure the peak current amplitude and analyze the kinetics of channel activation, inactivation, and deactivation before and after Digoxin application.
-
Construct current-voltage (I-V) relationships.
-
For dose-response experiments, plot the percentage of current inhibition as a function of Digoxin concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Calcium Imaging to Visualize Digoxin-Induced Changes in Intracellular Calcium
This protocol describes how to use the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to Digoxin.
1. Cell Preparation:
-
Plate isolated cardiomyocytes or a suitable cell line (e.g., CHO or HEK cells) on glass-bottom dishes.
2. Reagents:
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in DMSO to a stock concentration of 1 mM.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Digoxin Stock Solution: Prepare as described in Protocol 1.
3. Fluo-4 AM Loading:
-
Wash the cells once with Loading Buffer.
-
Prepare a Fluo-4 AM loading solution by diluting the stock solution in Loading Buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye loading.
-
Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C.
-
Wash the cells twice with Loading Buffer to remove excess dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
4. Calcium Imaging:
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Excite Fluo-4 at ~494 nm and collect the emission at ~516 nm.
-
Record a baseline fluorescence signal before the addition of Digoxin.
-
Add Digoxin to the imaging chamber to achieve the desired final concentration.
-
Continuously record the fluorescence intensity over time to monitor the changes in intracellular calcium.
5. Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to represent the change in intracellular calcium concentration (ΔF/F₀).
-
Measure parameters such as the peak amplitude of the calcium transient, the time to peak, and the decay rate.
-
For dose-response studies, measure the peak ΔF/F₀ at different Digoxin concentrations.
Visualizations of Signaling Pathways and Experimental Workflows
Digoxin's Primary Mechanism of Action
References
- 1. litfl.com [litfl.com]
- 2. medium.com [medium.com]
- 3. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 7. Effect of digoxin upon intracellular potassium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. High doses of digoxin increase the myocardial nuclear factor-kB and CaV1.2 channels in healthy mice. A possible mechanism of digitalis toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. physoc.org [physoc.org]
Application Notes and Protocols for Administering Digoxin in Animal Models of Cardiac Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Digoxin (B3395198) in various preclinical animal models of cardiac disease. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of Digoxin in a research setting.
Introduction to Digoxin in Cardiac Disease Models
Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart conditions for centuries.[1][2] Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes.[3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, making Digoxin a positive inotropic agent.[1][3] Additionally, Digoxin exhibits negative chronotropic and dromotropic effects by increasing vagal tone, which slows the heart rate and conduction through the atrioventricular (AV) node.[4][5]
In preclinical research, Digoxin is utilized in various animal models to investigate its therapeutic potential and underlying molecular mechanisms in cardiac pathologies such as heart failure, cardiac hypertrophy, and arrhythmias. Animal models are crucial for understanding the pathophysiology of these diseases and for testing novel therapeutic strategies.[6][7]
Digoxin Signaling Pathway
The primary signaling cascade initiated by Digoxin involves its binding to the Na+/K+-ATPase pump. This sets off a series of events culminating in altered cardiac function and gene expression. The pathway is complex and can influence multiple downstream effectors involved in cardiac hypertrophy and fibrosis.
References
- 1. Digoxin-Mediated Upregulation of RGS2 Protein Protects against Cardiac Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically based pharmacokinetics of digoxin in mdr1a knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mice Data for Cardiac Preclinical Research: Reliable Results and Best Practices 2025 [theneuralcloud.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Digoxin Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to troubleshoot issues related to the aqueous insolubility of Digoxin (B3395198).
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my Digoxin DMSO stock solution into an aqueous buffer. What is causing this?
A1: This is a common challenge when working with poorly soluble compounds like Digoxin.[1] Digoxin is freely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in water.[2] When a concentrated DMSO stock is introduced into an aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation. It is crucial to ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, to avoid cellular toxicity and solubility issues.
Q2: What are the initial steps to take if I encounter Digoxin precipitation in my experiment?
A2: If you observe precipitation, consider the following immediate actions:
-
Optimize DMSO Concentration: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the Digoxin in solution.
-
Gentle Warming: Gently warming the solution to 37°C (98.6°F) can aid in dissolving small amounts of precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.
-
Sonication: Use a bath sonicator to break up particulate matter and facilitate dissolution.
-
pH Adjustment: Digoxin's stability is pH-dependent. It undergoes hydrolysis in acidic solutions with a pH below 3.[3] While its solubility is not drastically affected within the physiological pH range of 5 to 8, ensuring your buffer is within this range is recommended for stability.[3]
Q3: Can I use co-solvents other than DMSO to improve Digoxin's aqueous solubility?
A3: Yes, co-solvents are frequently used to enhance the aqueous solubility of Digoxin. Formulations for injection often contain propylene (B89431) glycol and ethanol.[4] Studies have shown that a mixture of ethanol, propylene glycol, and water can significantly increase Digoxin's solubility. For example, a solvent system of 10% ethanol, 40% propylene glycol, and 50% water has been shown to be effective.
Quantitative Data Summary
The solubility of Digoxin is influenced by the solvent, temperature, and pH. Below are tables summarizing available quantitative data.
Table 1: Solubility of Digoxin in Various Solvents at Room Temperature
| Solvent | Solubility |
| Water | ~65 mg/L[5] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[2] |
| Methanol | Soluble |
| Ethanol (diluted) | Slightly soluble[5] |
| Chloroform | Slightly soluble[5] |
| Pyridine | Freely soluble[5] |
Table 2: Influence of pH and Temperature on Digoxin in Aqueous Solutions
| Parameter | Condition | Observation |
| pH | < 3 | Hydrolysis occurs[3] |
| 5 - 8 | Stable[3] | |
| Temperature | Elevated Temperatures | Can lead to decreased in vitro dissolution rates over time. |
| Storage at Room Temperature | May increase melting point and decrease aqueous solubility over time. |
Experimental Protocols
Protocol 1: Preparation of a Digoxin Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Digoxin in DMSO for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
Digoxin powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of Digoxin powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Objective: To prepare a diluted aqueous working solution of Digoxin from a DMSO stock for use in cell culture or other biological assays, while minimizing precipitation.
Materials:
-
Digoxin DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Methodology:
-
Intermediate Dilutions (optional but recommended): Prepare one or more intermediate dilutions of the DMSO stock solution in pure DMSO. This helps to avoid a large concentration gradient when adding to the aqueous buffer.
-
Final Dilution: Add a small volume of the Digoxin DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO solution to the aqueous buffer, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or gentle pipetting to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically ≤ 0.5%).
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Visualizations
Signaling Pathway
Caption: Digoxin's mechanism of action via inhibition of the Na+/K+ ATPase pump.
Experimental Workflow
Caption: A workflow for troubleshooting Digoxin insolubility during solution preparation.
Logical Relationships
Caption: Factors influencing the aqueous solubility of Digoxin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. DIGOXIN | 20830-75-5 [chemicalbook.com]
- 4. Digox [dailymed.nlm.nih.gov]
- 5. Differential thermal, solubility, and aging studies on various sources of digoxin and digitoxin powder: biopharmaceutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Digoxin treatment duration for maximum cellular response.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Digoxin (B3395198). The information is designed to help optimize experimental design and interpret results for maximum cellular response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Digoxin at the cellular level?
Digoxin's primary mechanism is the inhibition of the Na+/K+-ATPase pump, an enzyme located on the plasma membrane of cells.[1][2][3] This inhibition leads to an increase in the intracellular concentration of sodium.[2][4][5] The elevated intracellular sodium alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing less calcium to be transported out of the cell and resulting in an overall increase in intracellular calcium concentration.[2][4][5][6] In cardiac myocytes, this increase in intracellular calcium enhances the force of contraction (positive inotropy).[4][5]
Q2: How long does it take for Digoxin to elicit a cellular response?
The onset of action for Digoxin varies. After oral administration, the effects can be observed within 1 to 3 hours.[4] In vitro, the timing of the cellular response depends on the specific endpoint being measured. For example, changes in intracellular calcium can be detected relatively quickly, while effects on gene expression or cell viability may require longer incubation periods, typically ranging from 24 to 48 hours.[7][8][9] Digoxin has a half-life of approximately 36 to 48 hours in individuals with normal renal function, which is a critical consideration for designing multi-day experiments.[1][6]
Q3: Beyond cardiomyocytes, what other cellular effects and signaling pathways are modulated by Digoxin?
Digoxin's effects are not limited to heart muscle. It has been shown to have potential anticancer properties by influencing several signaling pathways.[7][10] For instance, Digoxin can inhibit the PI3K/Akt pathway, suppress Src-related signaling, and downregulate HIF-1α, which are all crucial for cancer cell proliferation, migration, and survival.[7][9][11] It can also induce apoptosis and autophagy in various cancer cell lines.[9][12] Furthermore, Digoxin can modulate the immune system, for example, by inhibiting the production of IL-17.[13]
Q4: What is the typical therapeutic concentration range for Digoxin, and how does it relate to experimental dosing?
The therapeutic serum concentration for Digoxin in clinical settings is narrow, typically ranging from 0.5 to 2.0 ng/mL.[4][14] For heart failure, a lower range of 0.5 to 0.9 ng/mL is often targeted to reduce the risk of toxicity.[15][16] In experimental cell culture settings, the concentrations used can vary widely depending on the cell type and the biological question. For anticancer studies, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported in the nanomolar to low micromolar range (e.g., 40-200 nM).[9][10][17] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[18]
Troubleshooting Experimental Issues
Q5: My cells are showing high levels of toxicity and death even at low Digoxin concentrations. What could be the cause?
Several factors can increase cellular sensitivity to Digoxin, leading to unexpected toxicity:
-
Electrolyte Imbalance: Low potassium (hypokalemia) and low magnesium (hypomagnesemia) in your culture medium can significantly enhance Digoxin's binding to the Na+/K+-ATPase pump, thereby increasing its toxic effects.[5][6] Conversely, high calcium levels (hypercalcemia) can also potentiate toxicity.[5][6][19]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Digoxin. It is essential to establish a baseline dose-response curve for each new cell line.
-
Incorrect Dosing: Due to Digoxin's narrow therapeutic window, even small errors in concentration can lead to significant toxicity.[19][20] Double-check all calculations and dilutions.
Q6: I am not observing the expected cellular response (e.g., increased contractility, decreased proliferation) after Digoxin treatment. What should I check?
-
Sub-optimal Concentration: The concentration of Digoxin may be too low to elicit a response in your specific experimental system. Refer to published literature for your cell type or perform a thorough dose-response study.
-
Treatment Duration: The duration of treatment may be insufficient. Some cellular responses, such as changes in gene or protein expression, may require longer incubation times (e.g., 24-72 hours).[7]
-
Drug Inactivation: Ensure the stability of your Digoxin stock solution. Repeated freeze-thaw cycles can degrade the compound. In vivo, gut microbiota can inactivate Digoxin, a phenomenon linked to the presence of the cardiac glycoside reductase (cgr) operon in bacteria like Eggerthella lenta.[21][22] While less common in vitro, contamination could be a remote possibility.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may not respond predictably.
Q7: The results from my Digoxin experiments are inconsistent between replicates. How can I improve reproducibility?
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Variations in serum batches can also affect results.
-
Precise Timing: For time-course experiments, ensure that treatment and harvesting times are strictly controlled. Digoxin's effects can be time-dependent.
-
Control for Solvent Effects: Digoxin is often dissolved in DMSO. Ensure that all experimental conditions, including the untreated control, contain the same final concentration of the solvent.
-
Equilibration Time: When measuring serum or plasma levels, samples should be drawn at least 6-8 hours after the last dose to allow for distribution from the plasma to the tissues to reach equilibrium.[20][23] This principle can be relevant for certain in vitro kinetic studies.
Data Presentation
Table 1: Digoxin Concentrations for Therapeutic and Experimental Use
| Application | Cell/Patient Type | Concentration Range | Key Outcomes | Citation(s) |
| Therapeutic | Heart Failure Patients | 0.5 - 0.9 ng/mL | Reduced mortality and hospitalization | [15][24][25] |
| Therapeutic | Atrial Fibrillation | 0.8 - 2.0 ng/mL | Ventricular rate control | [14][26] |
| Experimental | Human Cancer Cell Lines (e.g., HT-29, A549, H1299) | 0.1 - 0.3 µM (IC50) | Cytotoxicity, Inhibition of proliferation | [10][17] |
| Experimental | Non-Small Cell Lung Cancer Cells | 100 - 500 nM | Inhibition of signaling pathways (PI3K/Akt, Src) | [7][9] |
| Experimental | Bovine Peripheral Blood Cells (in vitro) | 2 µM | Inhibition of IL-17 production | [13] |
Experimental Protocols
Protocol 1: Determining Digoxin Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Drug Preparation: Prepare a stock solution of Digoxin in DMSO. Create a serial dilution of Digoxin in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control with the same final DMSO concentration as the highest Digoxin dose.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various Digoxin concentrations or the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.[8][9]
Protocol 2: Measuring Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Digoxin for the desired time (e.g., 24 hours).[12]
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Visualizations
Caption: Digoxin's primary signaling pathway.
Caption: General workflow for in vitro Digoxin experiments.
References
- 1. Digoxin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 3. Digoxin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. droracle.ai [droracle.ai]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Timed use of digoxin prevents heart ischemia-reperfusion injury through a REV-ERBα-UPS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Prophylactic digoxin treatment reduces IL-17 production in vivo in the neonatal calf and moderates RSV-associated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dose response characterization of the association of serum digoxin concentration with mortality outcomes in the Digitalis Investigation Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Digoxin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 21. Mechanistic insight into digoxin inactivation by Eggerthella lenta augments our understanding of its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news.harvard.edu [news.harvard.edu]
- 23. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 24. researchgate.net [researchgate.net]
- 25. How to digitalize and to maintain optimal digoxin levels in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Technical Support Center: Overcoming Digoxin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Digoxin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Digoxin in cancer cells?
A1: Digoxin's primary anticancer mechanism is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately triggering apoptosis.[1] Additionally, Digoxin has been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and Src/MAPK pathways.[2][3][4] It can also induce immunogenic cell death, making cancer cells more susceptible to the immune system.[5]
Q2: My cancer cell line shows high resistance to Digoxin (high IC50 value). What are the potential reasons?
A2: High intrinsic or acquired resistance to Digoxin can be attributed to several factors:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively efflux Digoxin from the cancer cell, reducing its intracellular concentration and efficacy.[6][7][8][9][10]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like PI3K/Akt/mTOR and Nrf2 can promote cell survival and counteract the apoptotic effects of Digoxin.[2][3][11][12][13][14]
-
Cell Line-Specific Factors: The genetic and phenotypic characteristics of a cancer cell line, including the expression levels of Na+/K+-ATPase subunits and the status of tumor suppressor genes like p53, can influence its sensitivity to Digoxin.[2]
Q3: How can I overcome Digoxin resistance in my experiments?
A3: A primary strategy to overcome Digoxin resistance is through combination therapy. Co-administering Digoxin with other chemotherapeutic agents can create synergistic effects. For example, Digoxin has been shown to sensitize cancer cells to drugs like adriamycin, gemcitabine (B846), and 5-fluorouracil.[4][11][15] This approach can help to bypass resistance mechanisms and enhance the overall anticancer effect.
Q4: Are there alternative methods to assess Digoxin sensitivity besides the MTT assay?
A4: Yes, several other assays can be used to evaluate the effects of Digoxin:
-
Trypan Blue Exclusion Assay: To assess cell viability.
-
Annexin V/Propidium (B1200493) Iodide Staining: To specifically measure apoptosis.[2]
-
Colony Formation Assay: To determine the long-term effect on cell proliferation and survival.
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in key signaling pathways affected by Digoxin.[2][5]
-
Measurement of Intracellular Calcium Levels: To directly assess the impact of Digoxin on its primary target's downstream effect.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value for Digoxin
| Possible Cause | Troubleshooting Steps |
| High expression of ABC transporters (e.g., P-gp/ABCB1) | 1. Perform a Western blot or qPCR to quantify the expression level of ABCB1 in your cell line. 2. Consider using a known ABCB1 inhibitor, such as verapamil, in combination with Digoxin to see if it restores sensitivity. |
| Constitutively active pro-survival signaling (e.g., PI3K/Akt, Nrf2) | 1. Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR) and the nuclear localization of Nrf2 via Western blotting or immunofluorescence. 2. Test the combination of Digoxin with specific inhibitors of these pathways (e.g., a PI3K inhibitor like LY294002).[13] |
| Incorrect experimental setup | 1. Verify the concentration of your Digoxin stock solution. 2. Ensure the correct seeding density of cells and appropriate incubation times. 3. Check for potential interactions between Digoxin and components of your cell culture medium. |
| Cell line is inherently resistant | 1. Review the literature to see if your cell line is known to be resistant to cardiac glycosides. 2. Consider testing a panel of cell lines with varying sensitivities to establish a baseline. |
Issue 2: Inconsistent or Non-reproducible Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Cell culture variability | 1. Ensure consistent cell passage number and confluency at the time of the experiment. 2. Regularly test for mycoplasma contamination. 3. Use a standardized cell counting method. |
| Assay-related issues (e.g., MTT assay) | 1. Optimize the incubation time with the MTT reagent. 2. Ensure complete solubilization of formazan (B1609692) crystals before reading the absorbance. 3. Include appropriate controls (vehicle control, positive control for cell death). |
| Pipetting errors | 1. Use calibrated pipettes and practice consistent pipetting techniques. 2. Perform serial dilutions of Digoxin fresh for each experiment. |
Issue 3: No significant increase in apoptosis observed after Digoxin treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal Digoxin concentration or incubation time | 1. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. |
| Cell cycle arrest instead of apoptosis | 1. Analyze the cell cycle distribution using flow cytometry after propidium iodide staining. Digoxin can induce cell cycle arrest in some cell lines. |
| Activation of anti-apoptotic mechanisms | 1. Examine the expression of anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax) by Western blotting.[10] 2. Consider that Digoxin might be inducing other forms of cell death, such as autophagy. |
Data Presentation
Table 1: IC50 Values of Digoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.10 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 0.12 | [4] |
| SW1990 | Pancreatic Cancer | - | [11] |
| Panc-1 | Pancreatic Cancer | - | [11] |
| MCF-7 | Breast Cancer | 0.06 | |
| BT-474 | Breast Cancer | 0.23 | |
| MDA-MB-231 | Breast Cancer | 0.08 | |
| ZR-75-1 | Breast Cancer | 0.17 | |
| SKOV-3 | Ovarian Cancer | - |
Table 2: Reversal of Chemoresistance by Digoxin Combination Therapy
| Cell Line | Resistant to | Combination | Reversal Fold | Reference |
| SW1990/Gem | Gemcitabine | Digoxin (20 nM) + Gemcitabine | 5.27 | [11][12] |
| SW1990/Gem | Gemcitabine | Digoxin (40 nM) + Gemcitabine | 13.97 | [11][12] |
| SW1990/Gem | Gemcitabine | Digoxin (80 nM) + Gemcitabine | 35.83 | [11][12] |
| Panc-1/Gem | Gemcitabine | Digoxin (20 nM) + Gemcitabine | 3.91 | [11][12] |
| Panc-1/Gem | Gemcitabine | Digoxin (40 nM) + Gemcitabine | 7.17 | [11][12] |
| Panc-1/Gem | Gemcitabine | Digoxin (80 nM) + Gemcitabine | 20.43 | [11][12] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Digoxin in culture medium. Remove the old medium from the wells and add 100 µL of the Digoxin solutions at different concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Digoxin concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Digoxin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Key mechanisms of Digoxin action and resistance in cancer cells.
Caption: Workflow for evaluating the synergistic effects of Digoxin with another drug.
Caption: Digoxin's inhibitory effect on the PI3K/Akt and Nrf2 pro-survival pathways.
References
- 1. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 2. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Digoxin sensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine via inhibiting Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of Digoxin.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for batch-to-batch variability of Digoxin (B3395198) and to offer solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Digoxin?
A1: Batch-to-batch variability of Digoxin can arise from several factors throughout the manufacturing and handling process. Key contributors include:
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Manufacturing Process: Inconsistencies in the synthesis or purification of the active pharmaceutical ingredient (API) can lead to variations in purity, impurity profiles, and physical characteristics.
-
Excipient Interactions: Differences in the sourcing or quality of excipients used in formulations can affect the stability and dissolution of Digoxin.
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Storage and Handling: Digoxin is susceptible to degradation, particularly in acidic conditions.[1] Improper storage temperature, humidity, and exposure to light can lead to the formation of degradation products, altering the compound's potency and activity.
-
Hydration State: The hydration state of the Digoxin powder can vary between batches, impacting its solubility and dissolution rate.
Q2: How should I prepare and store Digoxin for in vitro experiments?
A2: Proper preparation and storage are crucial for obtaining reproducible results.
-
Reconstitution: For creating a stock solution, dissolve Digoxin powder in a minimal amount of a suitable organic solvent like methanol (B129727) or ethanol (B145695) before diluting with your culture medium or buffer.[1] For injectable solutions, dilution with normal saline or a commercial vehicle has been shown to be stable.[1][2]
-
Storage of Solutions: Aqueous solutions of Digoxin have demonstrated stability for up to 180 days when stored at both 5°C and 25°C in transparent glass vials.[1] It is recommended to protect diluted solutions from light.[1] For long-term storage of serum or plasma samples containing Digoxin, freezing at -20°C for up to 30 days is acceptable.[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation and precipitation.[3]
Q3: What are typical concentrations of Digoxin used in in vitro cell culture experiments?
A3: The effective concentration of Digoxin in cell culture can vary significantly depending on the cell line and the endpoint being measured. However, here are some reported concentration ranges:
-
Anti-cancer activity: Studies on non-small cell lung cancer cells have shown effects on cell viability at concentrations around 0.10-0.12 µM.[4] Other studies have used concentrations ranging from 1-2 ng/mL up to 10-20 µg/mL to assess effects on DNA synthesis and cell viability in breast tumor tissue.[5]
-
Cell cycle arrest: In ovarian cancer cell lines, Digoxin has been shown to induce G0/G1 phase cell cycle arrest at concentrations around the IC50 value and at 10⁻⁶ M.[6]
-
General Cytotoxicity: For HeLa cells, concentrations of 2, 3, 4, and 10 µM have been used to assess effects on cell morphology and viability.[7]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
HPLC Analysis Issues
Problem: I'm observing peak tailing in my Digoxin chromatogram.
Possible Causes and Solutions:
-
Interaction with Active Silanols: The silica (B1680970) backbone of C18 columns can have residual silanol (B1196071) groups that interact with Digoxin, causing peak tailing.
-
Solution: Use a high-purity, end-capped C18 column. Alternatively, adding a small amount of a basic mobile phase additive like triethylamine (B128534) (TEA) can help to mask the silanol groups.[8]
-
-
Insufficient Buffer Capacity: If the mobile phase pH is not well-controlled, the ionization state of Digoxin can vary, leading to peak shape issues.
-
Solution: Ensure your buffer concentration is adequate, typically in the 10-25 mM range, to maintain a stable pH.[8]
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[8]
-
Problem: My Digoxin retention time is shifting between runs.
Possible Causes and Solutions:
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase is a common cause of retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.[9]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Replace the column with a new one of the same type. Implement a column tracking system to monitor its usage and performance.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Digoxin Quantification
This protocol provides a general method for the quantification of Digoxin in a drug substance or formulated product.
1. Materials and Reagents:
-
Digoxin Reference Standard (USP or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 25 cm, 5-µm packing L1)[9]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 72:28, v/v).[10] The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.5 mL/min[9]
-
Column Temperature: 25°C[9]
-
Injection Volume: 10 µL[9]
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Digoxin Reference Standard.
-
Dissolve in a minimal amount of methanol and dilute to a known volume with the mobile phase to obtain a stock solution.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
For tablets, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Digoxin.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of methanol and water) with the aid of sonication.
-
Dilute the solution with the mobile phase to a final concentration within the range of the standard curve.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions.
-
Determine the concentration of Digoxin in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Content Uniformity Testing of Digoxin Tablets
This protocol is based on USP guidelines.[13][14]
1. Materials and Reagents:
-
Diluted alcohol (4 in 5)
-
Digoxin Reference Standard (USP)
2. Standard Preparation:
-
Prepare a standard solution of USP Digoxin RS in diluted alcohol with a known concentration of about 40 µg per mL. Use a sonic bath to aid dissolution.[13]
3. Sample Preparation:
-
Take one tablet and place it in a suitable glass-stoppered conical flask.
-
Add a measured volume of diluted alcohol to achieve a final concentration of approximately 40 µg/mL of Digoxin.
-
Sonicate for about 30 minutes until the tablet is completely disintegrated.
-
Allow the solution to cool.
-
Filter a portion of the solution through a 0.8-µm porosity membrane filter, discarding the first 10 mL of the filtrate.
4. Procedure:
-
Analyze the standard and sample preparations using a validated HPLC method (as described in Protocol 1).
-
Calculate the percentage of the labeled amount of Digoxin in the tablet.
5. Acceptance Criteria:
-
The requirements for content uniformity are met if the amount of Digoxin in each of the 10 tested tablets lies within the range of 85% to 115% of the label claim.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Reference |
| Content Uniformity | 85% - 115% of label claim | [14] |
| Dissolution (Tablets) | Not less than 80% (Q) of the labeled amount dissolved in 60 minutes. | [13] |
| Assay (Purity) | 97.0% - 103.0% | [15] |
| HPLC Method Linearity (R²) | ≥ 0.999 | [16] |
| HPLC System Suitability (Tailing Factor) | NMT 2.0 for the digoxin peak | [9] |
| HPLC System Suitability (RSD for replicate injections) | NMT 2.0% | [9] |
Visualizations
Caption: Digoxin's mechanism of action in cardiomyocytes.
Caption: Experimental workflow for assessing Digoxin batch consistency.
References
- 1. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digoxin Intravenous for adults | Medinfo Galway [medinfogalway.ie]
- 3. americantrade.com.eg [americantrade.com.eg]
- 4. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of digoxin on DNA synthesis and cell viability in human breast tumour tissue in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. hplc.eu [hplc.eu]
- 9. uspnf.com [uspnf.com]
- 10. [PDF] An HPLC method for the determination of digoxin in dissolution samples | Semantic Scholar [semanticscholar.org]
- 11. High-performance liquid chromatographic analysis of digoxin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. drugfuture.com [drugfuture.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting Unexpected Digoxin Cytotoxicity in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects of Digoxin in their cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We observed much higher cytotoxicity with Digoxin than anticipated in our cancer cell line. What are the potential causes?
A1: Several factors can contribute to unexpectedly high cytotoxicity of Digoxin:
-
High Cell Line Sensitivity: Cell lines of human and monkey origin are over 100-fold more sensitive to cardiac glycosides like Digoxin compared to cell lines from murine, Syrian hamster, or Chinese hamster origins.[1] This is a species-specific difference related to the Na+/K+ ATPase enzyme.[1]
-
Incorrect Dosing: Digoxin exhibits dose-dependent cytotoxicity.[2] Concentrations that are therapeutic in vivo can be cytotoxic in vitro. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For example, in HeLa cells, cytotoxic effects were observed at concentrations around 50-100 nM.[3]
-
Time of Exposure: The cytotoxic effects of Digoxin are also time-dependent.[2] Longer incubation times will generally result in higher cell death. For instance, in Mesenchymal Stem Cells (MSCs), significant decreases in viability were observed after 24 and 48 hours at concentrations of 20, 30, and 40 µM.[2]
-
Off-Target Effects: While the primary mechanism is the inhibition of the Na+/K+-ATPase pump, Digoxin can trigger various downstream signaling pathways leading to apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.[4][5][6]
Q2: What is the underlying mechanism of Digoxin-induced cytotoxicity?
A2: Digoxin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[7][8][9] This inhibition leads to a cascade of intracellular events:
-
Increased Intracellular Sodium: The pump's failure to export Na+ ions causes their accumulation inside the cell.[7][8][10]
-
Increased Intracellular Calcium: The high intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an influx and accumulation of Ca2+ ions.[7][8][10]
-
Activation of Downstream Signaling: Elevated intracellular Ca2+ can activate various signaling pathways that can lead to apoptosis (programmed cell death).[4] These pathways can involve kinases like Src, EGFR, and MEK, as well as transcription factors like NF-κB.[4][5]
-
Induction of Apoptosis and Cell Cycle Arrest: Digoxin has been shown to induce apoptosis in various cancer cell lines.[3][4] It can also cause cell cycle arrest, for example, at the G0/G1 phase in SKOV-3 ovarian cancer cells.[11]
Troubleshooting Guides
Problem 1: My cell viability has dropped dramatically after Digoxin treatment, even at low concentrations.
Possible Cause: Your cell line is highly sensitive to Digoxin.
Troubleshooting Steps:
-
Verify Cell Line Origin: Confirm if your cell line is of human or primate origin, as these are known to be more sensitive.[1]
-
Perform a Dose-Response Curve: To determine the IC50 (half-maximal inhibitory concentration) for your specific cell line, it is essential to test a wide range of Digoxin concentrations. Start with very low nanomolar concentrations and increase logarithmically.
-
Reduce Exposure Time: The cytotoxic effects of Digoxin are time-dependent. Consider reducing the incubation time to see if this mitigates the excessive cell death while still allowing for the desired experimental effect.
-
Check Culture Medium Composition: Electrolyte concentrations, particularly potassium, can influence the binding of cardiac glycosides to the Na+/K+-ATPase. Ensure your culture medium has a consistent and appropriate electrolyte balance. Hypokalemia (low potassium) can increase Digoxin's effects.[7][10]
Problem 2: I am seeing inconsistent results in cytotoxicity assays across different experiments.
Possible Causes: Inconsistent experimental setup, or issues with Digoxin solution stability.
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that cells are seeded at the same density for every experiment, as cell confluence can affect the response to drugs.
-
Prepare Fresh Digoxin Solutions: Digoxin solutions should be prepared fresh for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Use a Consistent Solvent and Final Concentration: If using a solvent like DMSO to dissolve Digoxin, ensure the final concentration of the solvent is consistent across all wells (including controls) and is at a level that does not affect cell viability.
-
Monitor Incubation Time Precisely: Adhere strictly to the planned incubation times for all experiments to ensure comparability.
Data Presentation
Table 1: Reported IC50 Values of Digoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-small cell lung cancer | 0.10 µM | [6] |
| H1299 | Non-small cell lung cancer | 0.12 µM | [6] |
| MCF-7 | Breast Cancer | 60 nM | [12] |
| BT-474 | Breast Cancer | 230 nM | [12] |
| MDA-MB-231 | Breast Cancer | 80 nM | [12] |
| ZR-75-1 | Breast Cancer | 170 nM | [12] |
Table 2: Cytotoxic Effects of Digoxin on SKOV-3 Ovarian Cancer Cells
| Digoxin Concentration | Exposure Time | Effect | Reference |
| 10⁻⁴ M | 24 hours | ~13-fold increase in cytotoxicity (LDH release) | [11] |
| IC50 | 48 hours | Cell cycle arrest at G0/G1 phase (80% of cells) | [11] |
| 10⁻⁶ M | 48 hours | Cell cycle arrest at G0/G1 phase (76% of cells) | [11] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells per well in 200 µl of culture medium.[13]
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Add varying concentrations of Digoxin to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation with Drug: Incubate the cells with Digoxin for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with different concentrations of Digoxin for 24 hours.[13]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a propidium (B1200493) iodide (PI) staining solution (50 µg/ml PI, 0.5% Triton X-100, and 2% RNase A).[13]
-
Incubation: Incubate the cells in the dark for 60 minutes at 4°C.[13]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Digoxin's mechanism of action leading to apoptosis.
Caption: General workflow for assessing Digoxin's cytotoxic effects.
Caption: Troubleshooting logic for unexpected Digoxin cytotoxicity.
References
- 1. Cellular basis for the species differences in sensitivity to cardiac glycosides (digitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anatomyjournal.ir [anatomyjournal.ir]
- 3. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 7. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 9. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 11. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
How to improve the signal-to-noise ratio in Digoxin-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Digoxin-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in Digoxin (B3395198) assays?
A low signal-to-noise ratio can be caused by several factors, including high background signal, low specific signal, or a combination of both. Common culprits include non-specific binding of antibodies, cross-reactivity with interfering substances in the sample matrix, insufficient washing, suboptimal antibody or reagent concentrations, and issues with the detection substrate.[1]
Q2: What are Digoxin-Like Immunoreactive Substances (DLIS) and how do they affect my assay?
DLIS are endogenous compounds found in the blood of patients with certain conditions like renal failure, liver failure, and in pregnant women.[2][3] These substances can cross-react with the antibodies used in digoxin immunoassays, leading to falsely elevated results and a higher background signal, which in turn lowers the signal-to-noise ratio.[2][4]
Q3: Can other medications interfere with my Digoxin assay?
Yes, several drugs can interfere with digoxin immunoassays. Spironolactone and its metabolite canrenone, as well as potassium canrenoate, are well-known for causing falsely elevated digoxin readings in some assay formats.[5][6] Additionally, therapeutic antibody fragments used to treat digoxin toxicity, such as DigiFab or Digibind, will directly interfere with the assay.[2][7] It is crucial to review the patient's medication history.
Q4: How does the choice of antibody affect my assay's performance?
The specificity of the antibody is critical for a reliable digoxin assay.[8] Newer generation immunoassays that use highly specific monoclonal antibodies tend to have less interference from DLIS and other cross-reacting substances compared to older assays that used polyclonal antibodies.[9] This leads to a better signal-to-noise ratio.
Q5: What is a "matrix effect" and how can I minimize it?
The matrix effect refers to the interference caused by the various components of a sample (e.g., plasma, serum) on the quantification of the analyte.[6] In digoxin assays, endogenous substances like lipids and proteins can non-specifically bind to assay components or interfere with the antibody-antigen interaction, leading to either signal suppression or enhancement. This can be minimized through appropriate sample preparation techniques like protein precipitation or ultrafiltration.[10]
Troubleshooting Guides
Issue 1: High Background Signal
High background can significantly reduce the signal-to-noise ratio by masking the specific signal from Digoxin.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Insufficient Washing | Increase the number and/or duration of wash steps. Adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer can also help reduce non-specific binding. | Protocol: Optimized Washing Procedure 1. After each incubation step, aspirate the contents of the wells.2. Fill each well with 350µL of wash buffer (e.g., PBS with 0.05% Tween-20).3. Allow the plate to soak for at least 30 seconds.4. Aspirate the wash buffer. Invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.5. Repeat this process for a total of 4-5 washes.[11] |
| Non-specific Antibody Binding | Increase the concentration or duration of the blocking step. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Ensure the blocking buffer does not contain any components that could cross-react with the assay antibodies. | Protocol: Enhanced Blocking 1. Prepare a blocking buffer (e.g., 1-5% BSA in PBS).2. After coating the plate with the capture antibody and washing, add 200-300µL of blocking buffer to each well.3. Incubate for 2 hours at room temperature or overnight at 4°C.4. Proceed with the washing steps before adding the sample. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species (e.g., use an anti-rabbit secondary if the primary antibody was raised in a rabbit). Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. | N/A |
Issue 2: Weak or No Specific Signal
A weak signal can make it difficult to distinguish from the background, resulting in a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration experiment to determine the optimal concentration for both antibodies.[12] | Protocol: Antibody Titration 1. Coat the plate with a constant concentration of antigen or capture antibody.2. Create a serial dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).3. Add each dilution to a different set of wells and incubate.4. Wash and add the secondary antibody at a constant concentration.5. Develop the plate and measure the signal. The optimal dilution will give a strong signal with low background.6. Repeat the process by keeping the primary antibody at its optimal concentration and titrating the secondary antibody. |
| Insufficient Incubation Time | Short incubation times may not allow for sufficient binding. Increase the incubation time for the sample and/or antibodies. Incubating overnight at 4°C instead of 2 hours at room temperature can often increase the signal.[12] | N/A |
| Interference from Sample Matrix (DLIS, etc.) | Endogenous substances can interfere with antibody binding. Implement a sample clean-up procedure to remove these interferents.[10][13] | Protocol: Sample Ultrafiltration 1. Place the patient serum/plasma sample into an appropriate centrifugal ultrafiltration unit (e.g., with a 10 kDa molecular weight cutoff).2. Centrifuge according to the manufacturer's instructions to separate the protein-free ultrafiltrate from larger molecules like DLIS and binding proteins.[10]3. Use the ultrafiltrate as the sample in your assay. This method has been shown to remove approximately 90% of DLIS.[10] |
Data on Assay Improvement Strategies
The following tables summarize quantitative data on how different methodologies can impact the performance of Digoxin assays.
Table 1: Effect of Sample Preparation on Digoxin Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery | Reproducibility (%RSD) | Impact on Matrix Effects | Reference |
| Standard Protein Precipitation | Variable, often suppressed | >15% | Significant ion suppression observed | |
| HybridSPE-PLus | >90% | <6% | Matrix effects were essentially eliminated | |
| Ultrafiltration | >95% | Not Specified | Removes ~90% of DLIS interference | [10] |
Table 2: Comparison of Different Digoxin Immunoassay Technologies
| Assay Type | Key Characteristics | Common Interferences | Reference |
| Polyclonal Antibody-based Assays (Older) | Prone to various interferences. | DLIS, spironolactone, potassium canrenoate, digoxin metabolites. | [9] |
| Monoclonal Antibody-based Assays (Newer) | Higher specificity, significantly less interference. | Certain herbal supplements, DigiFab/Digibind. | [9] |
| Microparticle Enzyme Immunoassay (MEIA) | Can show bidirectional (positive/negative) interference depending on analyte and interferent concentration. | Digitoxin.[8] | |
| Fluorescence Polarization Immunoassay (FPIA) | Can show positive interference. | Digitoxin.[8] | |
| Chemiluminescent Immunoassay | Often uses more specific monoclonal antibodies, showing less interference. | Minimal interference from Digitoxin reported in some studies.[8] |
Visual Guides and Workflows
Diagram 1: Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical workflow for diagnosing and resolving poor signal-to-noise ratios.
Diagram 2: Experimental Workflow for Mitigating Matrix Effects
Caption: Sample preparation workflows to minimize matrix effects in Digoxin assays.
References
- 1. Immunosensor for Rapid and Sensitive Detection of Digoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 3. labcorp.com [labcorp.com]
- 4. Interference from digoxin-like immunoreactive substance(s) in commercial digoxin kit assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical repercussions of analytical interferences due to aldosterone antagonists in digoxin immunoassays: an assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precision of digoxin radioimmunoassays and matrix effects: four kits compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digoxin immune Fab (ovine) [glowm.com]
- 8. Bidirectional (positive/negative) interference in a digoxin immunoassay: importance of antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significant Improvement in Digoxin Immunoassays Over Four Decades: Newer Assays are Less Affected by Interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for eliminating interferences in digoxin immunoassays caused by digoxin-like factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoassay of digoxin | PPTX [slideshare.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Long-Term In Vitro Digoxin Treatment
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with long-term in vitro experiments involving Digoxin (B3395198).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Digoxin's cytotoxic action in vitro?
A1: Digoxin's primary mechanism involves the inhibition of the Na+/K+-ATPase pump, an enzyme essential for maintaining cellular ion homeostasis.[1] This inhibition leads to a rise in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger.[2] This ionic imbalance triggers a cascade of events including the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][4]
Q2: I am observing significant cytotoxicity at concentrations previously reported as safe. What are the potential causes?
A2: Several factors can contribute to this discrepancy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Digoxin. IC50 values can range from nanomolar to micromolar depending on the cell type.[5][6]
-
Potassium (K+) Concentration: The inhibitory effect of Digoxin on Na+/K+-ATPase is sensitive to the extracellular potassium concentration.[7] Low potassium levels in the culture medium can enhance Digoxin's binding and increase its therapeutic and toxic effects.[2][7]
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Inter-laboratory Variability: Significant inter-laboratory variability in IC50 determination has been reported, which can be due to differences in protocols, cell passage number, and specific experimental conditions.[8][9]
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Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Digoxin is non-toxic to your cells and consistent across all experiments, including vehicle controls.
Q3: Besides Na+/K+-ATPase inhibition, what other signaling pathways are affected by long-term Digoxin treatment?
A3: Long-term Digoxin exposure can modulate multiple signaling pathways independently of or downstream from Na+/K+-ATPase inhibition. These include the suppression of Src kinase and related pathways such as FAK-Src, PI3K/AKT, MEK/ERK, and STAT3.[10][11][12] These effects can influence cell proliferation, migration, and invasion, which may be critical confounding factors in your experiments.[10] Digoxin has also been shown to induce an inflammatory response and alter energy metabolism in certain cell types like human astrocytes.[13][14]
Q4: Can Digoxin affect the cell cycle? If so, how?
A4: Yes, Digoxin can induce cell cycle arrest. The specific phase of arrest can be cell-type dependent. For example, it has been shown to cause G0/G1 phase arrest in SKOV-3 ovarian cancer cells and Raji lymphoma cells, but G2/M arrest in NAMALWA lymphoma cells.[15][16] This is an important consideration when planning proliferation or long-term viability assays.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
If you are observing high variability in your cytotoxicity assays (e.g., MTT, LDH) between experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Unexpected Apoptosis or Cell Senescence
Long-term exposure to sub-lethal concentrations of Digoxin may induce cellular responses other than acute cytotoxicity.
-
Problem: Cells stop proliferating but do not die, appearing enlarged or flattened.
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Possible Cause: Digoxin can induce senescence in some cell lines, such as HeLa cervical cancer cells.[17]
-
Troubleshooting Steps:
-
Assay for Senescence: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.
-
Check for Apoptosis: Even at low concentrations, Digoxin can induce apoptosis over longer time courses.[3][16] Use an Annexin V/PI staining assay to quantify apoptotic vs. necrotic cells.
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Analyze Cell Cycle: As noted in the FAQs, Digoxin can cause cell cycle arrest.[15][16] Analyze the cell cycle distribution to see if cells are accumulating in a specific phase.
-
Quantitative Data
The cytotoxic effects of Digoxin are highly dependent on the cell line and the duration of exposure.
Table 1: Comparative Cytotoxicity (IC50) of Digoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Source |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung | ~100 nM | 48 hours | [18] |
| H1299 | Non-Small Cell Lung | ~120 nM | 48 hours | [18] |
| HeLa | Cervical Carcinoma | ~100-1000 nM | Not Specified | [6] |
| SKOV-3 | Ovarian Cancer | ~1.6 µM | 24 hours | [15] |
| Various | Human Cancer Panel | 0.1 - 0.3 µM | Not Specified |[5] |
Disclaimer: IC50 values are compiled from different studies. Direct comparison should be made with caution as experimental conditions vary.
Signaling Pathways & Experimental Workflows
Primary Digoxin Signaling Pathway
The canonical pathway for Digoxin's action begins with the inhibition of the Na+/K+-ATPase.
Caption: Primary mechanism of Digoxin action.
Secondary Signaling Pathways Modulated by Digoxin
Beyond ion exchange, Digoxin impacts key oncogenic signaling pathways.
Caption: Digoxin's inhibitory effect on Src and related pathways.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[1]
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Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
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Compound Treatment: Prepare serial dilutions of Digoxin in complete culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of Digoxin. Include vehicle-only and no-treatment controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well.[1][6]
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Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.[1]
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Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[1]
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Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
Protocol: Annexin V Assay for Apoptosis
This flow cytometry-based assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) (PS).
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Cell Culture and Treatment: Culture cells in 6-well plates to ~75% confluency and treat with the desired concentrations of Digoxin for the specified time.[3]
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Cell Harvesting: Gently trypsinize the cells, collect them, and wash with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.
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Staining: Add FITC-conjugated Annexin V (typically 5 µL) and Propidium Iodide (PI) solution to the cell suspension.[3]
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the cells by flow cytometry within one hour.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ITC commentary on the prediction of digoxin clinical drug-drug interactions from in vitro transporter assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Digoxin Induces Human Astrocyte Reaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digoxin Induces Human Astrocyte Reaction In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. portlandpress.com [portlandpress.com]
How to ensure consistent Digoxin delivery in experimental setups.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable Digoxin (B3395198) delivery in your experimental setups.
Frequently Asked Questions (FAQs)
1. How should I prepare and store a Digoxin stock solution for in vitro experiments?
To ensure consistency, it is crucial to properly prepare and store Digoxin stock solutions. Digoxin is poorly soluble in water but soluble in organic solvents like DMSO and ethanol.
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Preparation :
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Weigh out the desired amount of Digoxin powder (a crystalline solid) in a sterile environment.
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Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] Ensure complete dissolution by gentle vortexing or pipetting.
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For example, to make a 10 mM stock solution of Digoxin (M.W. 780.94 g/mol ), dissolve 7.81 mg in 1 mL of DMSO.
-
-
Storage :
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 years or at -80°C for up to 1 year.[2]
-
-
Working Solution :
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
-
2. What is the stability of Digoxin in aqueous solutions for experimental use?
Digoxin's stability in aqueous solutions is a critical factor for consistent experimental outcomes.
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pH Sensitivity : Digoxin is susceptible to hydrolysis in acidic conditions (pH 1.1-2.2), which can lead to its degradation.[3] Therefore, using neutral pH buffers or media is recommended for preparing working solutions.
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Diluted Solutions : Diluted aqueous solutions of Digoxin (e.g., 0.05 mg/mL) in normal saline have been shown to be stable for at least 180 days when stored at 5°C or 25°C in glass vials.[4][5]
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Precipitation : When diluting Digoxin from a concentrated stock, ensure a sufficient volume of the diluent is used (at least a 4-fold volume) to prevent precipitation.[6]
3. What are the recommended routes of administration for Digoxin in animal models (e.g., mice, rats)?
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and animal welfare considerations.
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Intravenous (IV) : This route provides 100% bioavailability and is preferred when rapid and precise dosing is required.[7] However, it can be technically challenging in small animals.
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Intraperitoneal (IP) : IP injection is a common and relatively straightforward method for systemic administration in rodents. Digoxin is often dissolved in a vehicle like 1% DMSO in PBS for IP injection.[8]
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Oral Gavage (PO) : This method is suitable for mimicking clinical oral administration. However, the bioavailability of oral Digoxin can be variable (around 70-80% in humans, but can differ in animal models) and requires proper technique to avoid injury to the animal.[9][10]
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Intramuscular (IM) : This route is generally not recommended for Digoxin as it can cause severe pain and irritation at the injection site.[6][11]
When deciding on the route, it's advisable to follow established protocols from similar studies and consider the potential for higher bioavailability and different side effects with parenteral routes compared to oral administration.[9]
4. How can I monitor the concentration of Digoxin in plasma or tissue samples?
Accurate monitoring of Digoxin levels is essential for correlating dose with effect and ensuring consistency.
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LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This is a highly sensitive and specific method for quantifying Digoxin in biological matrices like plasma.[12][13][14] The lower limit of quantification can be as low as 10 pg/mL.[14]
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Sample Preparation : Proper sample preparation is key. This typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to remove interfering substances.[12][15]
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Timing of Sample Collection : Due to the distribution phase of Digoxin into tissues, blood samples should be drawn at appropriate time points post-administration to reflect the desired pharmacokinetic phase (e.g., at least 6-8 hours after the last dose for steady-state concentrations in a clinical context).[16][17]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro cell culture experiments.
| Potential Cause | Troubleshooting Steps |
| Digoxin Degradation | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Ensure the pH of your culture medium is stable and not acidic. |
| Inaccurate Dosing | 1. Verify the concentration of your stock solution. 2. Use calibrated pipettes for dilutions. 3. Ensure thorough mixing of the working solution in the culture medium. |
| Solvent Effects | 1. Keep the final concentration of the solvent (e.g., DMSO) consistent across all treatment and control groups. 2. Ensure the solvent concentration is below the threshold known to affect your cell line (typically ≤ 0.1%). |
| Cell Line Variability | 1. Check the passage number of your cells; high passage numbers can lead to altered phenotypes and drug responses. 2. Ensure consistent cell seeding density across all wells/plates. |
Issue 2: High variability in animal responses to Digoxin in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration | 1. If using oral gavage, ensure proper technique to deliver the full dose to the stomach. Consider training with experienced personnel.[9] 2. For injections, ensure the full volume is administered and there is no leakage from the injection site. |
| Vehicle Issues | 1. Ensure Digoxin is fully dissolved or homogeneously suspended in the vehicle before each administration. 2. Prepare the vehicle formulation fresh if stability is a concern. |
| Pharmacokinetic Variability | 1. Use animals of the same age, sex, and strain to minimize biological variability. 2. Consider the health status of the animals, as conditions like renal impairment can significantly alter Digoxin clearance.[18] |
| Stress-Induced Effects | 1. Handle animals consistently and minimize stress during dosing, as stress can influence physiological responses. |
Data Presentation
Table 1: Solubility of Digoxin in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [2][19] |
| Ethanol (95%) | Slightly Soluble | [19] |
| DMSO | ~30 mg/mL | [1] |
| Pyridine | Soluble (1:4) | [20] |
| Chloroform | Practically Insoluble | [19][20] |
Table 2: Pharmacokinetic Parameters of Digoxin in Different Species
| Species | Administration Route | Half-life (t½) | Volume of Distribution (Vd) | Bioavailability (Oral) | Reference |
| Rat | IV | 2.5 hours | 3.6 L/kg | - | [18] |
| Dog | IV | 30.1 hours | 12.4 - 15.6 L/kg | Elixir: 71.4%, Tablet: 58.0% | [21] |
| Puppy (15-day-old) | IV | 22.7 hours | 14.4 L/kg | - | [22] |
| Horse | IV | 23.1 hours | 4.89 - 6.79 L/kg | 19.2% | [23] |
| Human | Oral/IV | 48 hours | 10 L/kg | ~70-80% | [24] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cells with Digoxin
This protocol provides a general methodology for assessing the effect of Digoxin on cell viability and signaling pathways in a cancer cell line (e.g., A549 non-small cell lung cancer).
-
Cell Seeding : Seed A549 cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Digoxin Working Solutions :
-
Thaw a frozen aliquot of a 10 mM Digoxin stock solution in DMSO.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).[25] Ensure the final DMSO concentration is constant across all conditions, including the vehicle control (0 nM Digoxin).
-
-
Cell Treatment :
-
Assessment of Cell Viability (MTT Assay) :
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis of Signaling Pathways (Western Blot) :
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, GAPDH) followed by HRP-conjugated secondary antibodies.[25][28]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Intraperitoneal (IP) Administration of Digoxin in Mice
This protocol describes a general procedure for the daily IP administration of Digoxin to mice for an experimental autoimmune uveitis (EAU) model.
-
Animal Model : Use B10.A mice or another appropriate strain for your experimental model.[8] All procedures should be approved by the institutional animal care and use committee.
-
Preparation of Digoxin for Injection :
-
Dissolve Digoxin in 100% DMSO to create a concentrated stock.
-
Dilute the stock solution in sterile PBS to the desired final concentration (e.g., 1 or 2 mg/kg body weight) in a final vehicle of 1% DMSO in PBS.[8]
-
Prepare a vehicle control solution of 1% DMSO in PBS.
-
-
Dosing and Administration :
-
Weigh each mouse to calculate the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Using a 27-gauge needle or smaller, insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the Digoxin solution or vehicle control intraperitoneally.
-
Administer the treatment daily for the duration of the experiment (e.g., 13 days).[8]
-
-
Monitoring :
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the animals and collect tissues (e.g., eyes for histology, spleen for immune cell analysis) for endpoint analysis.[8]
-
Mandatory Visualization
Caption: Simplified signaling pathway of Digoxin's anti-cancer effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. europeanreview.org [europeanreview.org]
- 4. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. droracle.ai [droracle.ai]
- 8. Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Lanoxin (digoxin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. simm.cas.cn [simm.cas.cn]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive and robust LC-MS/MS analysis of digoxin in human plasma through optimization of in-source adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 17. Diagnosis and practical management of digoxin toxicity: a narrative review and consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of digoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. Digoxin [chembk.com]
- 21. Pharmacokinetics, bioavailability, and dosage regimens of digoxin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Digoxin pharmacokinetics, bioavailability, efficacy, and dosage regimens in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. litfl.com [litfl.com]
- 25. researchgate.net [researchgate.net]
- 26. brieflands.com [brieflands.com]
- 27. researchgate.net [researchgate.net]
- 28. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of serum proteins on Digoxin activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Digoxin (B3395198). The following information addresses common challenges related to the impact of serum proteins on Digoxin activity and provides detailed experimental protocols to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What percentage of Digoxin is bound to serum proteins, and which protein is primarily involved?
Approximately 20-40% of Digoxin in the bloodstream is bound to plasma proteins.[1] The primary binding protein is albumin.[2] This binding is reversible and can be influenced by various physiological and experimental conditions.
Q2: How does serum protein binding affect the measurement of Digoxin concentration?
Serum protein binding can significantly impact the quantification of Digoxin, particularly in immunoassays. Most laboratory tests measure total Digoxin (both free and protein-bound).[3] However, it is the free, unbound fraction of Digoxin that is pharmacologically active. Variations in protein concentrations, such as hypoalbuminemia (low albumin levels), can lead to a higher fraction of free Digoxin, potentially increasing its therapeutic effect or risk of toxicity, even with total Digoxin levels within the therapeutic range.[4][5] Furthermore, certain conditions like uremia can alter protein binding and introduce digoxin-like immunoreactive substances (DLIS), which can interfere with immunoassays and lead to falsely elevated Digoxin readings.[6][7][8][9]
Q3: What is the primary mechanism of action of Digoxin?
Digoxin's primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility.[1][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpectedly high Digoxin readings in immunoassays. | Interference from serum proteins or Digoxin-Like Immunoreactive Substances (DLIS). | Implement a sample pre-treatment step to remove proteins. Methods include protein precipitation, ultrafiltration, or solid-phase extraction. (See Experimental Protocols section for details). |
| Low recovery of Digoxin after sample preparation. | Suboptimal protein removal method or Digoxin co-precipitation with proteins. | Optimize the protein precipitation protocol. Experiment with different solvents (e.g., acetonitrile (B52724), methanol) or acids (e.g., trichloroacetic acid). Ensure proper vortexing and centrifugation steps. Refer to the Comparison of Protein Precipitation Methods table below to select a method with higher expected recovery. |
| Observed Digoxin activity does not correlate with measured total concentration. | Altered protein binding in the sample (e.g., due to low albumin). | Measure the free Digoxin concentration using techniques like ultrafiltration or equilibrium dialysis to get a more accurate assessment of the pharmacologically active drug.[11] |
| Difficulty in solubilizing the protein pellet after precipitation. | The chosen precipitation agent (e.g., TCA) can result in a pellet that is difficult to dissolve.[12] | Consider using acetone (B3395972) for precipitation, as it often results in a more easily solubilized pellet.[12] Alternatively, use sonication to aid in pellet disruption.[13] |
| Falsely elevated Digoxin levels in patients with renal failure. | Presence of endogenous digoxin-like immunoreactive factors (DLIFs) that cross-react in immunoassays.[9] | Utilize methods that separate Digoxin from these interfering substances, such as ultrafiltration followed by immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] |
Quantitative Data Summary
Digoxin Protein Binding in Different Clinical Conditions
| Condition | Digoxin Protein Binding (%) | Reference |
| Normal Renal and Hepatic Function | 21.2% | [15] |
| During Hemodialysis | Decreased to 15.4% | [15] |
Comparison of Protein Precipitation Methods for Drug Recovery
Note: The following table provides a general comparison of protein precipitation methods based on protein removal efficiency and drug recovery. Specific recovery rates for Digoxin may vary depending on the exact protocol and sample matrix.
| Precipitation Method | Typical Protein Removal Efficiency | General Drug Recovery | Reference |
| Acetonitrile | High | Good; can be affected by the ratio of solvent to sample. | [16] |
| Methanol | High | Variable; can sometimes result in lower recovery for certain compounds.[17] | [17] |
| Trichloroacetic Acid (TCA) / Acetone | High | Good, but the pellet can be harder to resolubilize. | [12][13] |
| Acetone | High | Generally high, often with better pellet solubility. | [12][16] |
Experimental Protocols
Protein Precipitation using Acetonitrile
This method is rapid and effective for removing the majority of serum proteins prior to analysis.
Materials:
-
Serum sample containing Digoxin
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of ACN to serum).[18]
-
Vortex the mixture vigorously for 30 seconds to 2 minutes to ensure thorough mixing and protein denaturation.[19]
-
Incubate the mixture at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the tube at 15,000 x g for 20 minutes at 4°C.[12]
-
Carefully collect the supernatant, which contains the Digoxin, for subsequent analysis.
Ultrafiltration for Free Digoxin Measurement
This method separates the free (unbound) Digoxin from the protein-bound fraction.[11]
Materials:
-
Serum sample
-
Centrifugal ultrafiltration devices (e.g., with a 10-30 kDa molecular weight cutoff)
-
Microcentrifuge
Procedure:
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions.
-
Add the serum sample to the upper chamber of the ultrafiltration device.
-
Centrifuge the device at the manufacturer-recommended speed (e.g., 4,000 x g) for a specified time.
-
The ultrafiltrate collected in the lower chamber contains the free Digoxin and is ready for analysis.[11]
Equilibrium Dialysis for Protein Binding Determination
This is a standard method to accurately determine the percentage of protein-bound drug.[20][21]
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (MWCO 12-14 kDa)[21]
-
Serum sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
Procedure:
-
Spike the serum sample with a known concentration of Digoxin.
-
Add the spiked serum to one chamber of the dialysis unit.[21]
-
Add an equal volume of PBS to the other chamber.[21]
-
Incubate the unit at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[22]
-
After incubation, collect aliquots from both the serum and buffer chambers.
-
Measure the concentration of Digoxin in both aliquots. The concentration in the buffer chamber represents the free Digoxin, while the concentration in the serum chamber represents the total (free + bound) Digoxin.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Drug - Free Drug) / Total Drug] x 100
Solid-Phase Extraction (SPE)
SPE is used to clean up the sample and isolate Digoxin from interfering substances.
Materials:
-
SPE cartridge (e.g., Oasis HLB)[23]
-
Serum sample
-
Methanol
-
Ammonium (B1175870) acetate (B1210297) solution (0.1 M, pH 9.5)
-
Chloroform:2-propanol (95:5)
-
Vacuum manifold
Procedure:
-
Sample Preparation: To 1 mL of whole blood or serum, add 500 µL of 2 M ammonium acetate (pH 9.5) and 3.5 mL of purified water. Vortex and centrifuge at 3200 rpm for 15 minutes. Collect the supernatant.[23]
-
Column Conditioning: Condition the SPE column by sequentially passing 1 mL of methanol, 1 mL of water, and 3 mL of 0.1 M ammonium acetate solution (pH 9.5).[23]
-
Sample Loading: Load the prepared supernatant onto the conditioned column.[23]
-
Washing: Wash the column with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) and dry under vacuum for 2 minutes.[23]
-
Elution: Elute the Digoxin with 3 mL of chloroform:2-propanol (95:5).[23]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C. Reconstitute the residue in a suitable solvent for analysis.[23]
Visualizations
References
- 1. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of albumin on serum digoxin radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 4. Effect of hypoalbuminemia on drug pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin Associates with Mortality in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digoxin-like substance in the serum of uremic patients before and after hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin-like immunoreacting substance(s) in the serum of patients with chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 10. droracle.ai [droracle.ai]
- 11. Determination of free digoxin concentrations in serum for monitoring Fab treatment of digoxin overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 13. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. logan.testcatalog.org [logan.testcatalog.org]
- 15. Studies on digitalis. V. The influence of impaired renal function, hemodialysis, and drug interaction on serum protein binding of digitoxin and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bbrc.in [bbrc.in]
- 17. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. enamine.net [enamine.net]
- 22. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Digoxin and Ouabain: Efficacy, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cardiac glycosides Digoxin (B3395198) and Ouabain (B1677812), focusing on their efficacy, underlying mechanisms of action, and toxicological profiles. The information is supported by experimental data to aid in research and development efforts within the field of cardiology and pharmacology.
Executive Summary
Digoxin, a derivative of the foxglove plant, has been a long-standing therapy for heart failure and atrial fibrillation. Ouabain, traditionally used as an arrow poison, also exhibits potent cardiotonic effects. While both are cardiac glycosides that inhibit the Na+/K+-ATPase pump, emerging research reveals significant differences in their downstream signaling pathways, isoform selectivity, and long-term physiological effects. This guide synthesizes key experimental findings to illuminate these distinctions.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative parameters for Digoxin and Ouabain based on available preclinical and experimental data.
| Parameter | Digoxin | Ouabain | Species/Conditions |
| Toxicity | |||
| Oral LD50 | 28.27 mg/kg | Not available | Rat |
| 17.78 mg/kg | 5 mg/kg | Mouse | |
| Intravenous LD50 | 30.0 ± 1.9 mg/kg | 14 mg/kg | Adult Rat |
| 5.0 ± 0.2 mg/kg | Not available | Newborn Rat | |
| Inotropic Effect | |||
| ED50 | 2.4 x 10⁻⁵ M | 2.3 x 10⁻⁵ M | Isolated Rat Heart |
| Na+/K+-ATPase Inhibition | |||
| Kd | 2.8 ± 2 nM | 1.1 ± 1 nM | Pig Kidney (E2P form) |
LD50: Lethal Dose, 50%; ED50: Effective Dose, 50%; Kd: Dissociation Constant.
Comparative Efficacy and Mechanism of Action
Inotropic Effects
Both Digoxin and Ouabain exert a positive inotropic effect, meaning they increase the force of myocardial contraction. This is primarily achieved through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), leading to a rise in intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of the heart muscle.
Experimental data from isolated rat hearts show that Digoxin and Ouabain have very similar positive inotropic concentration ranges, with ED50 values of 2.4 x 10⁻⁵ M and 2.3 x 10⁻⁵ M, respectively.
Differential Signaling Pathways
Despite their shared primary mechanism, Digoxin and Ouabain trigger distinct downstream signaling cascades, which may account for their different long-term effects. A key differentiator is the activation of the c-Src tyrosine kinase.
Ouabain has been shown to activate a signaling pathway involving c-Src, which leads to the upregulation of the Na+/Ca2+ exchanger-1 (NCX1) and TRPC6 channels in arterial smooth muscle cells. This pathway is implicated in the hypertensive effects observed with prolonged ouabain administration in rodents.
Digoxin , in contrast, does not appear to activate this c-Src-mediated pathway. This lack of c-Src activation may explain why digoxin does not typically induce hypertension in the long term.
Furthermore, some evidence suggests that Digoxin may act intracellularly on ryanodine (B192298) receptors and form transmembrane calcium channels, while Ouabain is thought to act from the extracellular side to trigger intracellular calcium release via signal transduction pathways.
Figure 1: Simplified signaling pathway of Digoxin leading to increased myocardial contraction.
Figure 2: Ouabain-specific signaling pathway in arterial smooth muscle cells involving c-Src activation.
Na+/K+-ATPase Isoform Selectivity
Humans express multiple isoforms of the Na+/K+-ATPase α-subunit (α1, α2, and α3). Digoxin and Ouabain exhibit different binding affinities for these isoforms, which may contribute to their distinct pharmacological profiles.
-
Digoxin shows moderate but significant selectivity for the α2 and α3 isoforms over the α1 isoform.
-
Ouabain , conversely, displays a moderate selectivity for the α1 isoform over the α2 isoform.
These differences in isoform affinity could be a key area for further research in developing more targeted cardiac glycoside therapies.
Toxicity Profiles
Both Digoxin and Ouabain have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.
Digoxin toxicity is a well-documented clinical concern and can manifest as a variety of cardiac arrhythmias, including bradycardia and ventricular arrhythmias. Non-cardiac symptoms can include nausea, vomiting, confusion, and visual disturbances.
Ouabain is also highly toxic, and its use as an arrow poison highlights its potent effects. In preclinical studies, both Digoxin and Ouabain have been shown to cause cardiovascular damage at low doses over a period of 21 days in rats.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparative study of cardiac glycosides.
Inotropic Effect Assessment in Langendorff Perfused Heart
This ex vivo method allows for the assessment of a drug's direct effect on myocardial contractility in an isolated heart.
Experimental Workflow:
Figure 3: Experimental workflow for assessing inotropic effects using a Langendorff perfused heart system.
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat, rabbit) and immediately arrested in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP) and heart rate (HR) are continuously recorded.
-
Drug Administration: After a stabilization period, Digoxin or Ouabain is added to the perfusion buffer at increasing concentrations.
-
Data Analysis: The change in LVDP is measured to determine the inotropic effect. A dose-response curve is then generated to calculate the ED50.
Na+/K+-ATPase Inhibition Assay
This in vitro assay determines the potency of a cardiac glycoside in inhibiting the Na+/K+-ATPase enzyme.
Methodology:
-
Enzyme Preparation: Na+/K+-ATPase is purified from a tissue source (e.g., pig kidney).
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+.
-
Inhibitor Addition: Varying concentrations of Digoxin or Ouabain are added to the reaction mixture.
-
Phosphate (B84403) Measurement: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, often using a colorimetric method.
-
Data Analysis: The concentration of the glycoside that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vivo Cardiotoxicity Assessment
This protocol is used to evaluate the toxic effects of cardiac glycosides in a living organism.
Methodology:
-
Animal Model: Rats or other suitable animal models are used.
-
Drug Administration: Animals are administered with varying doses of Digoxin or Ouabain, typically via intravenous or intraperitoneal injection.
-
Monitoring: Electrocardiogram (ECG) is continuously monitored to detect arrhythmias and other cardiac abnormalities. Blood pressure may also be monitored.
-
Endpoint Determination: The dose that causes arrhythmias in 50% of the animals (AD50) and the dose that is lethal to 50% of the animals (LD50) are determined.
-
Histopathology: At the end of the study, heart tissue is collected for histological analysis to assess for any cellular damage.
Western Blot for c-Src Phosphorylation
This technique is used to detect the activation of c-Src kinase in response to cardiac glycoside treatment.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., arterial smooth muscle cells) is cultured and treated with Digoxin or Ouabain for a specified time.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of c-Src (p-c-Src). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the bands are quantified to determine the level of c-Src phosphorylation. The membrane is often stripped and re-probed with an antibody for total c-Src for normalization.
Measurement of Intracellular Calcium
This method allows for the real-time measurement of changes in intracellular calcium concentration in response to cardiac glycoside stimulation.
Methodology:
-
Cell Loading: Cultured cells (e.g., cardiomyocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Imaging: The cells are placed on a fluorescence microscope, and the dye is excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Drug Application: Digoxin or Ouabain is added to the cells, and the fluorescence emission is continuously recorded.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
Conclusion
While both Digoxin and Ouabain are potent cardiac glycosides that increase myocardial contractility through the inhibition of Na+/K+-ATPase, they exhibit significant differences in their molecular interactions and downstream signaling. Ouabain's unique activation of the c-Src pathway provides a potential explanation for its distinct long-term effects on blood pressure compared to Digoxin. The differences in their affinity for Na+/K+-ATPase isoforms also present an opportunity for the development of more selective and potentially safer cardiotonic drugs. Further research into these differential mechanisms is crucial for optimizing the therapeutic use of existing cardiac glycosides and for the rational design of novel cardiovascular therapies.
A Comparative Guide to Digoxin and Its Structural Analogs for Researchers
This guide provides a comprehensive comparison of Digoxin (B3395198) and its primary structural analog, Digitoxin (B75463), for researchers, scientists, and drug development professionals. It delves into their pharmacological profiles, supported by quantitative data and detailed experimental methodologies. The guide also briefly covers other cardiac glycosides to offer a broader perspective on this class of compounds.
Introduction to Digoxin and its Analogs
Digoxin is a cardiac glycoside, a class of organic compounds derived from the foxglove plant (Digitalis purpurea and Digitalis lanata).[1][2][3] For over two centuries, it has been utilized in the management of various heart conditions, primarily heart failure and atrial fibrillation.[2][3] Its therapeutic effect stems from its ability to inhibit the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac cells.[4][5] This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contractility (a positive inotropic effect) and slowing the heart rate (a negative chronotropic effect).[1][4]
The most clinically relevant structural analog of Digoxin is Digitoxin, which shares the same core steroid nucleus and a similar mechanism of action.[6] Other naturally occurring cardiac glycosides include Ouabain, Oleandrin, and Bufalin, which also exhibit inhibitory effects on the Na+/K+-ATPase pump.[2][7] Researchers have also synthesized novel analogs of these compounds to explore their therapeutic potential, particularly in cancer treatment.[8]
Mechanism of Action: The Na+/K+-ATPase Pump Inhibition
The primary molecular target for Digoxin and its analogs is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.[4][5][9] The binding of a cardiac glycoside to this pump leads to a cascade of events that ultimately enhances cardiac contractility.
Comparative Pharmacokinetics: Digoxin vs. Digitoxin
While Digoxin and Digitoxin share a similar mechanism of action, their pharmacokinetic profiles differ significantly, which has important clinical implications. The key structural difference is an extra hydroxyl group in Digoxin.[8]
| Parameter | Digoxin | Digitoxin |
| Protein Binding | ~20-30%[6][10][11] | >95% (primarily to albumin)[1][6][10] |
| Half-life | 36-48 hours (in normal renal function)[6][12] | 5-7 days[6] |
| Metabolism | Primarily excreted unchanged by the kidneys[6][12] | Primarily metabolized in the liver[6][8] |
| Elimination | Renal[6][12] | Hepatic (enterohepatic circulation and feces)[6] |
| Time to Steady State | 5-7 days[8] | Approximately 35 days[8] |
| Bioavailability (oral) | 75-95%[12] | Nearly 100%[10] |
Therapeutic and Toxic Concentrations
Both Digoxin and Digitoxin have a narrow therapeutic window, meaning the range between therapeutic and toxic doses is small.
| Concentration | Digoxin | Digitoxin |
| Therapeutic Serum Level | 0.8-2.0 ng/mL[12] | 10-25 ng/mL |
| Toxic Serum Level | >2.4 ng/mL[12] | >35 ng/mL |
Toxicity occurred in 7.6% of hospitalized elderly patients using digitoxin, compared to 18.3% for those using digoxin.[8] The odds of toxicity were found to be three times greater for patients taking digoxin compared to those on digitoxin.[8]
Experimental Protocols
Determination of Serum Concentrations
A common method for measuring serum levels of Digoxin and Digitoxin is radioimmunoassay.[10][13]
Methodology:
-
Sample Collection: Blood should be drawn at least 6-8 hours after the last oral dose to allow for tissue distribution and to avoid falsely elevated levels.[3][12] For steady-state measurements, samples are typically collected just before the next dose.[14]
-
Assay Principle: The assay is based on the competition between unlabeled Digoxin/Digitoxin in the patient's serum and a known amount of radiolabeled (e.g., tritium-labeled) glycoside for binding sites on a specific antibody.
-
Procedure:
-
A standard curve is generated using known concentrations of the glycoside.
-
The patient's serum is incubated with the specific antibody and the radiolabeled glycoside.
-
The antibody-bound glycoside is separated from the free glycoside.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the glycoside in the patient's serum is determined by comparing the results to the standard curve.
Na+/K+-ATPase Inhibition Assay (In Vitro)
This colorimetric assay quantifies the inhibitory activity of a compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[9]
Materials:
-
Purified Na+/K+-ATPase enzyme
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl2, KCl, and NaCl)
-
Test compounds (Digoxin, Digitoxin, etc.)
-
Reagent for phosphate detection (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The Na+/K+-ATPase enzyme is diluted to the desired concentration in the assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) for a specific time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by adding the phosphate detection reagent.
-
Phosphate Detection: The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Other Structural Analogs
While Digitoxin is the most studied analog, other cardiac glycosides are also subjects of research:
-
Ouabain: A more polar cardiac glycoside that has been used experimentally.
-
Oleandrin: A toxic cardiac glycoside found in the oleander plant.
-
Bufalin: A cardiotonic steroid originally isolated from the venom of toads.[2]
These compounds share the same fundamental mechanism of Na+/K+-ATPase inhibition but differ in their potency, pharmacokinetics, and toxicity profiles.
Conclusion
The comparative study of Digoxin and its structural analogs, particularly Digitoxin, provides valuable insights for drug development and clinical research. While their shared mechanism of action makes them effective in treating certain cardiac conditions, their distinct pharmacokinetic profiles necessitate careful consideration in therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and explore the potential of this important class of compounds.
References
- 1. Binding of digitoxin and some related cardenolides to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Protein binding of cardiac glycosides in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. standardofcare.com [standardofcare.com]
- 7. Pharmacokinetics of digoxin and digitoxin in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Determination of therapeutic and toxic serum digoxin concentrations by radioimmunoassay. (1969) | Thomas W. Smith | 623 Citations [scispace.com]
- 14. cumming.ucalgary.ca [cumming.ucalgary.ca]
A Comparative Analysis of Digoxin and Digitoxin for Researchers
This guide provides a comprehensive comparison of Digoxin (B3395198) and Digitoxin, two cardiac glycosides derived from the foxglove plant, Digitalis purpurea. While both compounds share a common mechanism of action and therapeutic applications in heart failure and atrial fibrillation, their distinct pharmacokinetic and pharmacodynamic profiles warrant a detailed analysis for research and drug development professionals.[1] This document presents a side-by-side evaluation supported by quantitative data and detailed experimental methodologies.
Pharmacodynamic and Pharmacokinetic Profiles
Digoxin and Digitoxin exert their therapeutic effects by inhibiting the Na+/K+ ATPase pump in myocardial cells.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility.[2][4] However, significant differences in their absorption, distribution, metabolism, and excretion result in distinct clinical characteristics.
Data Summary
The following tables summarize the key quantitative parameters for Digoxin and Digitoxin, facilitating a direct comparison of their properties.
Table 1: Pharmacokinetic Comparison
| Parameter | Digoxin | Digitoxin | Reference |
| Absorption | 60-80% (oral) | >95% (oral) | [1][5] |
| Protein Binding | ~20-30% | >95% | [1] |
| Half-life | 36-48 hours | 5-7 days | [1] |
| Metabolism | Primarily renal excretion (unchanged) | Hepatic metabolism | [1][6] |
| Elimination | Kidneys | Enterohepatic circulation and feces | [1] |
| Time to Steady State | 5-7 days | ~35 days | [6][7] |
Table 2: Clinical and Toxicological Comparison
| Parameter | Digoxin | Digitoxin | Reference |
| Therapeutic Serum Concentration | 0.5-2.0 ng/mL | 10-25 ng/mL | |
| Primary Indication | Heart failure, Atrial fibrillation | Heart failure (especially in renal impairment) | [1][2][8][9] |
| Toxicity Risk | Higher, especially in renal impairment and the elderly | Lower incidence, less affected by renal function | [1][10] |
| Common Side Effects | Nausea, vomiting, dizziness, visual disturbances | Loss of appetite, drowsiness, muscle weakness |
Mechanism of Action: Na+/K+ ATPase Inhibition
The primary mechanism of action for both Digoxin and Digitoxin is the inhibition of the Na+/K+ ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The binding of these cardiac glycosides to the enzyme leads to a cascade of events culminating in increased myocardial contractility.
Experimental Protocols
To conduct a thorough comparative analysis of Digoxin and Digitoxin, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory potency of the cardiac glycosides on the Na+/K+-ATPase enzyme.
Principle: The enzymatic activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition is then calculated relative to a control without the drug.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
Digoxin and Digitoxin stock solutions (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Digoxin and Digitoxin in the assay buffer.
-
Add 10 µL of each drug dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 70 µL of the assay buffer containing the Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and measure the released inorganic phosphate by adding 100 µL of Malachite Green reagent.
-
After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value (the concentration required for 50% inhibition).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of Digoxin and Digitoxin on the viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Digoxin and Digitoxin stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Digoxin and Digitoxin in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration and determine the IC50 value.
Conclusion
The choice between Digoxin and Digitoxin for clinical use or further research depends critically on the specific context, particularly the renal function of the patient or the objectives of the study. Digoxin, with its shorter half-life and renal clearance, offers more flexibility in dosing adjustments but carries a higher risk of toxicity in patients with impaired kidney function.[1] Conversely, Digitoxin's longer half-life and hepatic metabolism provide a more stable pharmacokinetic profile, making it a potentially safer option in individuals with renal insufficiency.[1] The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the nuanced differences between these two important cardiac glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. benchchem.com [benchchem.com]
- 6. Clinical use of serum digoxin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cumming.ucalgary.ca [cumming.ucalgary.ca]
Assessing the Cross-Reactivity of Anti-Digoxin Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of anti-Digoxin antibodies is paramount for accurate therapeutic drug monitoring and toxicological screening. Cross-reactivity with structurally similar compounds, such as endogenous digoxin-like immunoreactive substances (DLIS) or metabolites, can lead to inaccurate measurements and subsequent clinical mismanagement. This guide provides a comparative analysis of anti-Digoxin antibody cross-reactivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate antibody for their needs.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of various anti-Digoxin antibodies is a critical performance metric. The following table summarizes the percentage of cross-reactivity of different commercially available antibodies and those described in the literature with a range of structurally related compounds. The data has been compiled from product datasheets and scientific publications. It is important to note that cross-reactivity can be influenced by the immunoassay format and the specific tracer used.[1]
| Antibody/Assay Kit | Digitoxin (B75463) | Digoxigenin | Lanatoside C | Ouabain | Spironolactone | Progesterone | Prednisone | Reference |
| Monoclonal Antibody (Elecsys Digoxin Assay) | - | - | - | - | - | - | - | [2] |
| β-Methyldigoxin | 87.9% | [2] | ||||||
| α-Acetyldigoxin | 77.9% | [2] | ||||||
| β-Acetyldigoxin | 84.4% | [2] | ||||||
| Polyclonal Antibody (ELISA Kit) | 1.9% | 1.7% | - | 0.1% | 0.1% | - | 0.1% | |
| Monoclonal Antibody (Time-Resolved Fluoroimmunoassay) | High | - | - | - | - | - | - | [3] |
| EMIT Digoxin Assay | - | High | High | - | - | - | - | |
| Digoxigenin bisdigitoxoside | High | |||||||
| Digoxigenin monodigitoxoside | High | |||||||
| Dihydrodigoxin | No cross-reactivity |
Note: A hyphen (-) indicates that data was not available in the reviewed sources.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two most common immunoassays for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of an anti-Digoxin antibody using a competitive ELISA format.
1. Reagents and Materials:
-
Anti-Digoxin Antibody (Antibody A)
-
Digoxin-Peroxidase (HRP) Conjugate
-
Potential Cross-Reactant Compounds (e.g., Digitoxin, Digoxigenin)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a Digoxin-protein conjugate (e.g., Digoxin-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of Digoxin standards and the potential cross-reactant compounds in assay buffer.
-
In separate tubes, pre-incubate a fixed concentration of the anti-Digoxin antibody with the different concentrations of either the Digoxin standard or the cross-reactant.
-
Add these mixtures to the coated and blocked wells.
-
Simultaneously, add a fixed concentration of Digoxin-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step to remove unbound antibodies and conjugates.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the Digoxin concentration.
-
Determine the concentration of Digoxin that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Digoxin / IC50 of Cross-Reactant) x 100
-
Radioimmunoassay (RIA) for Cross-Reactivity Assessment
This protocol describes a competitive RIA for evaluating the cross-reactivity of anti-Digoxin antibodies.
1. Reagents and Materials:
-
Anti-Digoxin Antibody (Antibody B)
-
Radiolabeled Digoxin (e.g., ³H-Digoxin or ¹²⁵I-Digoxin)
-
Potential Cross-Reactant Compounds
-
Assay Buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Separation Reagent (e.g., charcoal-dextran suspension or a second antibody)
-
Scintillation fluid and vials (for ³H) or a gamma counter (for ¹²⁵I)
2. Procedure:
-
Assay Setup: In reaction tubes, add a fixed amount of anti-Digoxin antibody and a fixed amount of radiolabeled Digoxin.
-
Competitive Binding:
-
Prepare serial dilutions of unlabeled Digoxin standards and the potential cross-reactant compounds in assay buffer.
-
Add increasing concentrations of the unlabeled Digoxin standard or the cross-reactant to the reaction tubes.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined period to reach equilibrium.
-
Separation of Bound and Free Antigen: Add the separation reagent to precipitate the antibody-bound radiolabeled Digoxin. Centrifuge the tubes to pellet the bound fraction.
-
Radioactivity Measurement:
-
For ³H-Digoxin, carefully decant the supernatant (containing the free fraction) and dissolve the pellet in a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
For ¹²⁵I-Digoxin, measure the radioactivity of the pellet directly using a gamma counter.
-
-
Data Analysis:
-
Create a standard curve by plotting the percentage of bound radiolabeled Digoxin against the logarithm of the unlabeled Digoxin concentration.
-
Determine the concentration of unlabeled Digoxin required to displace 50% of the bound radiolabeled Digoxin (IC50).
-
Determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Digoxin / IC50 of Cross-Reactant) x 100 [4]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and RIA.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Radioimmunoassay (RIA).
References
- 1. Cross-reactivity of anti-digoxin antibodies with digitoxin depends on tracer structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Digoxin immunoassay with monoclonal and polyclonal antibodies using time-resolved fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacollege.org [dacollege.org]
Confirming Digoxin's On-Target Effects: A Researcher's Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's on-target effects is a cornerstone of preclinical validation. This guide provides a comparative overview of genetic approaches to confirm that the therapeutic and cellular effects of Digoxin (B3395198) are mediated through its primary target, the Na+/K+-ATPase pump.
Digoxin, a cardiac glycoside long used in the treatment of heart failure and atrial fibrillation, exerts its therapeutic effect by inhibiting the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility.[1][2] Genetic methods provide the most definitive evidence of this on-target activity by directly manipulating the expression or function of the Na+/K+-ATPase and observing the consequential changes in Digoxin's efficacy.
This guide compares two powerful genetic techniques—siRNA-mediated knockdown and CRISPR/Cas9-based gene editing—for validating Digoxin's on-target effects. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and execution of these critical experiments.
Comparison of Genetic Approaches for Digoxin Target Validation
Genetic manipulation of the Na+/K+-ATPase, primarily through targeting its catalytic alpha subunit (e.g., ATP1A1), offers a direct method to probe the on-target effects of Digoxin. The two leading approaches, RNA interference (siRNA) and CRISPR/Cas9 gene editing, each present distinct advantages and limitations.
| Feature | siRNA-mediated Knockdown | CRISPR/Cas9-mediated Gene Editing |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation.[3] | Permanent genomic modification (knockout or mutation).[4] |
| Effect | Transient reduction in protein expression. | Permanent loss of gene function or expression of a modified protein. |
| Advantages | - Rapid and relatively simple to implement. - High-throughput screening is feasible.[5] | - Provides definitive, permanent genetic evidence. - Enables the study of complete loss-of-function. - Can be used to introduce specific mutations (e.g., conferring resistance).[1] |
| Limitations | - Incomplete knockdown can lead to ambiguous results. - Off-target effects are a concern. - Transient nature may not be suitable for all assays. | - More technically complex and time-consuming. - Potential for off-target mutations that require careful validation.[6] |
Quantitative Analysis of On-Target Effects
Genetic validation of Digoxin's target is quantitatively assessed by measuring the shift in its potency (e.g., IC50 or EC50) following the genetic modification of Na+/K+-ATPase.
| Genetic Modification | Cell Line | Assay | Digoxin Potency (Wild-Type) | Digoxin Potency (Modified) | Reference |
| siRNA Knockdown of ATP1A1 | A549 (Lung Cancer) | Kynurenine Production Inhibition | Apparent IC50 ~164 nM | Enhanced inhibition at lower concentrations | [7][8] |
| CRISPR-Cas9 Point Mutation in ATP1A1 | Human iPSCs | Cardiac Glycoside Resistance | Sensitive | Resistant | [1] |
| Na+/K+-ATPase Inhibition | Rat Brain Microsomes | ATPase Activity | IC50 (high affinity) = 2.5 x 10⁻⁸ M | - | [9] |
Note: Direct IC50 shift data from a full ATP1A1 knockout study was not available in the searched literature; however, the enhancement of Digoxin's effect with siRNA knockdown and the induction of resistance with a point mutation provide strong evidence of on-target activity.
Signaling Pathways and Experimental Workflows
Digoxin's On-Target Signaling Pathway
Digoxin's inhibition of the Na+/K+-ATPase initiates a cascade of intracellular events. Beyond the canonical increase in intracellular calcium, this interaction also modulates several signaling pathways, including the activation of Src, a non-receptor tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to downstream effects on pathways like STAT3.[7][10]
Experimental Workflow for Genetic Validation
The general workflow for confirming Digoxin's on-target effects using either siRNA or CRISPR/Cas9 involves genetic modification, validation of the modification, and subsequent assessment of Digoxin's activity.
Experimental Protocols
1. siRNA-Mediated Knockdown of ATP1A1
This protocol provides a general framework for the transient knockdown of ATP1A1 in a cell line of interest (e.g., A549).
Materials:
-
ATP1A1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well plates
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells in 2.4 mL of fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, harvest RNA, synthesize cDNA, and perform qPCR to quantify ATP1A1 mRNA levels relative to a housekeeping gene and the non-targeting control.
-
Western Blot: At 48-72 hours post-transfection, lyse cells and perform Western blotting to assess ATP1A1 protein levels.
-
-
Digoxin Treatment and Functional Assay: After confirming knockdown, treat the cells with a dose-range of Digoxin and perform a relevant functional assay (e.g., cell viability, ion flux, or a specific signaling readout) to determine the effect of ATP1A1 knockdown on Digoxin's potency.
2. CRISPR/Cas9-Mediated Generation of ATP1A1 Mutant Cells
This protocol outlines the generation of a cell line with a specific mutation in ATP1A1 that confers resistance to cardiac glycosides, a powerful method for target validation.[1]
Materials:
-
Cas9 expression vector
-
gRNA expression vector targeting ATP1A1
-
Single-stranded donor oligonucleotide (ssODN) with the desired mutation
-
Appropriate cell line (e.g., human iPSCs)
-
Transfection reagent suitable for the chosen cell line
-
Ouabain or another cardiac glycoside for selection
-
Reagents for genomic DNA extraction, PCR, and sequencing
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA targeting the desired locus in ATP1A1 into a suitable expression vector.
-
Donor DNA Design: Design an ssODN containing the desired point mutation that confers resistance, flanked by homology arms.
-
Transfection: Co-transfect the Cas9, gRNA, and ssODN into the target cells using an optimized transfection protocol.
-
Selection: 48-72 hours post-transfection, begin selection by adding a cardiac glycoside (e.g., ouabain) to the culture medium. Only cells that have successfully incorporated the resistance mutation via homology-directed repair will survive.
-
Expansion and Validation: Expand the resistant colonies and validate the presence of the desired mutation by PCR amplification of the target locus and Sanger sequencing.
-
Functional Characterization: Use the validated mutant cell line alongside the wild-type parental line in functional assays with Digoxin to demonstrate a significant shift in the dose-response curve, confirming that the on-target interaction with ATP1A1 is necessary for Digoxin's activity.
Conclusion
Genetic approaches, particularly siRNA-mediated knockdown and CRISPR/Cas9 gene editing, provide robust and specific methods for confirming the on-target effects of Digoxin. By demonstrating that perturbation of the Na+/K+-ATPase directly impacts Digoxin's activity, these techniques offer definitive evidence of its mechanism of action. This guide provides the foundational knowledge, comparative data, and procedural outlines for researchers to confidently employ these genetic tools in their drug development and validation pipelines.
References
- 1. Enhanced genome editing in human iPSCs with CRISPR-CAS9 by co-targeting ATP1a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The electrophysiologic effects of low and high digoxin concentrations on isolated mammalian cardiac tissue: reversal by digoxin-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Effects of Digoxin
For Researchers, Scientists, and Drug Development Professionals
Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant Digitalis lanata, has been a cornerstone in the management of heart failure and atrial fibrillation for centuries. Its therapeutic efficacy is intricately linked to its molecular interactions at the cellular level, which translate into systemic physiological effects. This guide provides a comprehensive comparison of the in vitro and in vivo effects of digoxin, supported by experimental data and detailed methodologies, to aid in research and drug development.
Mechanism of Action: From Enzyme Inhibition to Cardiac Contractility
The primary mechanism of action for digoxin, observable both in vitro and in vivo, is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1] This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane.
In Vitro Cascade:
-
Na+/K+-ATPase Inhibition: Digoxin binds to the Na+/K+-ATPase pump, inhibiting its function.[1]
-
Increased Intracellular Sodium: This inhibition leads to an accumulation of intracellular sodium (Na+).
-
Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to a decrease in calcium (Ca2+) efflux from the cell.
-
Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration.[1]
In Vivo Consequence: The elevated intracellular Ca2+ enhances the interaction between actin and myosin filaments within the cardiac muscle cells, leading to an increased force of myocardial contraction (positive inotropy).[1] Additionally, digoxin exerts a vagomimetic effect, which slows the heart rate and conduction through the atrioventricular (AV) node.
In Vitro Effects of Digoxin
The in vitro effects of digoxin are primarily observed at the cellular and enzymatic levels, providing a foundational understanding of its pharmacological activity.
Quantitative In Vitro Data for Digoxin
| Parameter | Cell/Enzyme System | Concentration/Value | Reference |
| IC50 (Na+/K+-ATPase Inhibition) | Porcine cerebral cortex (high affinity) | 7.06 x 10⁻⁷ M (in 2 mM K+) | [2] |
| Porcine cerebral cortex (low affinity) | 1.87 x 10⁻⁵ M (in 2 mM K+) | [2] | |
| Rat brain microsomes (high affinity) | 2.5 x 10⁻⁸ M | [3] | |
| Rat brain microsomes (low affinity) | 1.3 x 10⁻⁴ M | [3] | |
| IC50 (Cytotoxicity) | Human cancer cell lines (general) | 0.1 - 0.3 µM | |
| MDA-MB-231 (breast cancer) | ~164 nM (inhibition of kynurenine (B1673888) production) | ||
| A549 (lung cancer) | 40 nM (inhibition of kynurenine production) | ||
| Effect on Intracellular Ca2+ | Isolated guinea-pig ventricular myocytes | Dose-dependent increase |
Experimental Protocol: In Vitro Na+/K+-ATPase Activity Inhibition Assay
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Preparation:
-
Reaction:
-
In a 96-well plate, add 20 µL of the digoxin dilutions. For the control, add 20 µL of the assay buffer with the corresponding vehicle (e.g., DMSO) concentration.[4]
-
Add 20 µL of the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.[4]
-
Initiate the enzymatic reaction by adding 20 µL of a 10 mM ATP solution to each well.[4]
-
Incubate the plate at 37°C for 30 minutes.[4]
-
-
Detection:
-
Analysis:
-
Calculate the percentage of enzyme inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the digoxin concentration to determine the IC50 value.
-
In Vivo Effects of Digoxin
The in vivo effects of digoxin are the clinical manifestations of its cellular actions, observed in whole organisms.
Quantitative In Vivo Data for Digoxin
| Parameter | Species/Condition | Value/Effect | Reference |
| Therapeutic Serum Concentration | Human (general) | 0.8 - 2.0 ng/mL | [5] |
| Human (Heart Failure) | 0.5 - 0.9 ng/mL | [6] | |
| Human (Atrial Fibrillation) | Up to 2.0 ng/mL | [6] | |
| Effect on Heart Rate | Healthy Human Subjects (0.50 mg/day) | Decrease from 63 ± 10 to 53 ± 6 beats/min | |
| Effect on Cardiac Contractility | Healthy Human Subjects (0.50 mg/day) | Fractional shortening increased from 28 ± 6% to 33 ± 3% | |
| Patients with previous myocardial infarction | Increased extent and velocity of shortening in normal segments | [7] | |
| Arrhythmogenic Dose | Dogs | 667 ± 55 nmol/kg (intravenous infusion) | |
| Toxic Serum Concentration | Human | > 2.0 ng/mL | [5] |
Experimental Protocol: In Vivo Assessment of Cardiac Function in a Mouse Model
This protocol describes a non-invasive method to assess the effect of digoxin on cardiac function in mice using echocardiography.
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Administer digoxin via oral gavage or osmotic mini-pumps at desired doses (e.g., 2 µg/kg/day).[8] A control group should receive a vehicle.
-
-
Echocardiography:
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode images of the left ventricle at the level of the papillary muscles.
-
-
Measurements:
-
Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Measure heart rate.
-
-
Analysis:
-
Calculate the left ventricular fractional shortening (FS) using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Compare the FS and heart rate between the digoxin-treated and control groups to determine the inotropic and chronotropic effects of digoxin.
-
Comparison of In Vitro and In Vivo Findings
The effects of digoxin observed in vitro provide a mechanistic basis for the physiological responses seen in vivo. The concentration of digoxin required to inhibit the Na+/K+-ATPase in vitro is in a similar range to the therapeutic serum concentrations observed in vivo, highlighting the direct relationship between enzyme inhibition and clinical effect. However, the in vivo environment is more complex, with factors such as drug distribution, metabolism, and neurohormonal regulation influencing the overall response.
| Feature | In Vitro | In Vivo |
| Primary Target | Na+/K+-ATPase enzyme | Na+/K+-ATPase in various tissues, primarily the heart |
| Key Effect | Inhibition of enzyme activity, leading to increased intracellular Ca2+ | Increased myocardial contractility, decreased heart rate |
| Effective Concentration | Nanomolar to micromolar range (IC50) | Nanomolar range (ng/mL in serum) |
| Observed Outcomes | Decreased enzyme activity, cytotoxicity in high doses | Improved cardiac output, control of arrhythmias, potential for toxicity |
| Complexity | Isolated system, direct cause-and-effect | Complex physiological system with multiple interacting factors |
Experimental Workflows
References
- 1. droracle.ai [droracle.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Favorable effects of orally administered digoxin on left heart size and ventricular wall motion in patients with previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin-Mediated Upregulation of RGS2 Protein Protects against Cardiac Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Validating Digoxin's Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and emerging biomarkers for validating the cellular activity of Digoxin (B3395198). Digoxin, a cardiac glycoside, exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This guide details various biomarkers that reflect this primary action and its downstream consequences, offering insights into their utility in research and drug development. Experimental data is presented for comparative analysis, and detailed protocols for key validation assays are provided.
Core Mechanism of Digoxin Action
Digoxin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in the cell membrane of cardiac myocytes and other cell types.[1][2][3][4][5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium efflux and a net increase in intracellular calcium concentration.[2][6] This rise in intracellular calcium enhances myocardial contractility, which is the basis of Digoxin's inotropic effect in heart failure.[2][6]
Comparison of Cellular Biomarkers for Digoxin Activity
The validation of Digoxin's cellular activity can be approached by measuring various biomarkers, from direct target engagement to downstream functional and molecular changes. The following table summarizes and compares key biomarkers.
| Biomarker Category | Specific Biomarker | Principle | Advantages | Disadvantages | Key Performance Metrics (from literature) |
| Direct Target Engagement | Na+/K+-ATPase Activity Inhibition | Measures the direct inhibition of the Na+/K+-ATPase enzyme activity, typically by quantifying ATP hydrolysis. | Direct measure of target engagement. Well-established biochemical assay. | Requires isolated membranes or purified enzyme. May not fully reflect the cellular environment. | IC50 (Porcine Cerebral Cortex): High-affinity site: ~2.5 x 10⁻⁸ M, Low-affinity site: ~1.3 x 10⁻⁴ M.[7] Ki (Human Kidney): ~3.2 µM.[8][9] |
| Proximal Downstream Effect | Rubidium (⁸⁶Rb⁺) Uptake Inhibition | Measures the inhibition of active potassium (K⁺) uptake, for which Rubidium is a surrogate, reflecting Na+/K+-ATPase pump function in intact cells. | Cellular assay that reflects the functional consequence of pump inhibition in a physiological context. | Requires handling of radioactive isotopes. Indirect measure of pump activity. | Dose-dependent inhibition of ⁸⁶Rb⁺ uptake by cardiac glycosides has been demonstrated. |
| Proximal Downstream Effect | Increased Intracellular Calcium ([Ca²⁺]i) | Measures the rise in cytosolic calcium concentration, a key consequence of Na+/K+-ATPase inhibition. | Direct measure of the key second messenger responsible for the inotropic effect. Can be measured in real-time in living cells. | Can be influenced by other cellular pathways that regulate calcium homeostasis. Requires specialized equipment (e.g., fluorescence microscopy). | For the related cardiac glycoside Digitoxin: k₁/₂,app: 178 nM.[10] |
| Downstream Gene/Protein Regulation | RGS2 (Regulator of G-protein Signaling 2) Protein Expression | Measures the upregulation of RGS2 protein, a downstream target affected by Digoxin. | Reflects a more integrated cellular response to Digoxin. Potential for high sensitivity and specificity. | Indirect and delayed response compared to direct target engagement. Mechanism of upregulation is complex. | EC50 (for RGS2 protein increase): 83 ± 36 nM.[11] A 2.5-fold increase in RGS2 protein levels was observed in the heart after 7 days of digoxin treatment in mice.[12] |
| Downstream Gene/Protein Regulation | PPARδ (Peroxisome Proliferator-Activated Receptor delta) Expression | Measures changes in the expression of PPARδ, a nuclear receptor involved in cardiac metabolism, which is modulated by Digoxin in a calcium-dependent manner. | Indicates broader cellular reprogramming in response to Digoxin. | Indirect and potentially cell-type specific response. | Digoxin treatment elevates PPARδ expression in the hearts of diabetic rats and in neonatal cardiomyocytes, an effect blocked by a calcium chelator.[13] |
Signaling Pathways and Experimental Workflows
To visualize the relationships between Digoxin and its biomarkers, as well as the general workflows for their validation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of Digoxin's cellular activity.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
In Vitro Na+/K+-ATPase Activity Inhibition Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl₂
-
ATP solution (10 mM)
-
Digoxin stock solutions (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Digoxin in the assay buffer.
-
In a 96-well plate, add 20 µL of the desired concentrations of Digoxin. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
To initiate the enzymatic reaction, add 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader. The amount of Pi released is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each Digoxin concentration relative to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
Rubidium (⁸⁶Rb⁺) Uptake Assay for Na+/K+-ATPase Activity in Intact Cells
This assay measures the activity of the Na+/K+-ATPase pump in intact cells by quantifying the uptake of the radioactive potassium analog, ⁸⁶Rb⁺.
Materials:
-
Adherent cells expressing Na+/K+-ATPase (e.g., cardiac myocytes, renal epithelial cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
⁸⁶RbCl (Rubidium-86 chloride)
-
Digoxin stock solutions
-
Scintillation fluid
-
Scintillation counter
-
24- or 96-well cell culture plates
Procedure:
-
Seed cells in 24- or 96-well plates and grow to confluence.
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of Digoxin in HBSS for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the uptake by adding HBSS containing ⁸⁶RbCl (final concentration ~1-2 µCi/mL) and the corresponding Digoxin concentration.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold HBSS to remove extracellular ⁸⁶Rb⁺.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the ⁸⁶Rb⁺ uptake.
-
Calculate the percentage of inhibition of ⁸⁶Rb⁺ uptake for each Digoxin concentration relative to the untreated control.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This method uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration in response to Digoxin.
Materials:
-
Adherent cells on glass coverslips
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Digoxin stock solutions
-
Fluorescence microscopy system with excitation wavelength switching (e.g., 340 nm and 380 nm) and an emission filter (e.g., 510 nm).
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C. A small amount of Pluronic F-127 can be added to aid in dye solubilization.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Mount the coverslip on the microscope stage in a perfusion chamber.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing the desired concentration of Digoxin.
-
Continuously record the F340/F380 ratio to monitor changes in intracellular calcium. An increase in the ratio indicates an increase in [Ca²⁺]i.
-
At the end of the experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
Conclusion
The validation of Digoxin's cellular activity can be effectively achieved through a multi-faceted approach utilizing a range of biomarkers. The direct inhibition of Na+/K+-ATPase provides a clear measure of target engagement, while the downstream assessment of ⁸⁶Rb⁺ uptake and intracellular calcium levels offers insights into the functional cellular consequences. Furthermore, monitoring changes in the expression of proteins like RGS2 and PPARδ can reveal the broader cellular response to Digoxin. The choice of biomarker will depend on the specific research question, available resources, and the desired level of mechanistic detail. This guide provides the necessary information for researchers to select and implement appropriate biomarker strategies for the robust validation of Digoxin's cellular activity.
References
- 1. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiotonic Steroids Stabilize Regulator of G Protein Signaling 2 Protein Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digoxin-Mediated Upregulation of RGS2 Protein Protects against Cardiac Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increase of peroxisome proliferator-activated receptor δ (PPARδ) by digoxin to improve lipid metabolism in the heart of diabetic rats [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting Ion Transport Inhibitors: Digoxin vs. Other Modulators
For researchers in cellular biology, pharmacology, and drug development, the precise modulation of ion transport is a cornerstone of experimental design. Ion transport inhibitors are powerful tools for dissecting signaling pathways, inducing specific cellular states like apoptosis, or screening for therapeutic potential. Among these, Digoxin (B3395198), a cardiac glycoside, is a well-characterized inhibitor of the Na+/K+-ATPase. However, the choice of an inhibitor extends beyond this classic compound, with a variety of agents available that target different transporters with varying specificity and potency.
This guide provides an objective comparison of Digoxin with other commonly used ion transport inhibitors, including the related cardiac glycoside Ouabain, the SERCA pump inhibitor Thapsigargin (B1683126), and the epithelial sodium channel (ENaC) blocker Amiloride. We present supporting experimental data, detailed protocols for key assays, and a logical framework to guide your selection process.
Mechanism of Action: A Tale of Different Pumps and Channels
The cellular effects of these inhibitors are dictated by their specific targets. Digoxin and Ouabain both bind to and inhibit the Na+/K+-ATPase pump, an enzyme crucial for maintaining sodium and potassium gradients across the plasma membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium.[1] This, in turn, reduces the activity of the Na+/Ca2+ exchanger, causing an accumulation of intracellular calcium.[1][2] This cascade is fundamental to Digoxin's role as a positive inotropic agent in cardiology and is increasingly exploited in cancer research to induce apoptosis.
In contrast, Thapsigargin targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][4] By inhibiting SERCA, Thapsigargin prevents the reuptake of calcium into the endoplasmic reticulum (ER), leading to the depletion of ER calcium stores and a sustained rise in cytosolic calcium levels.[3][5] This disruption of calcium homeostasis triggers ER stress and the Unfolded Protein Response (UPR), often culminating in apoptosis.[4][5]
Amiloride acts on a different system entirely. It is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC).[6][7] This inhibition prevents sodium reabsorption in the nephron's distal tubules.[6][8] In a research context, it is used to study sodium transport and has known off-target effects, notably the inhibition of the Na+/H+ exchanger and the urokinase-type plasminogen activator (uPA), which are relevant in cancer studies.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Digoxin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant, requires specific procedures for its disposal due to its acute toxicity.[1] This guide provides essential, step-by-step information for the proper management of Digoxin waste in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to adhere to standard safety protocols when handling Digoxin. Personal Protective Equipment (PPE), including a laboratory coat with sufficient sleeve length, full-length pants, close-toed shoes, and gloves, must be worn at all times.[1] All work with Digoxin should be conducted in a certified ducted fume hood or a glove box to minimize the risk of inhalation.[1] An eyewash station and safety shower should be readily accessible.[1]
Disposal Procedures
There are two primary methods for the proper disposal of Digoxin waste in a laboratory setting: incineration by a licensed hazardous waste vendor and in-lab chemical degradation.
Option 1: Incineration via Hazardous Waste Vendor
This is the most common and recommended method for the disposal of Digoxin.
Step-by-Step Protocol:
-
Segregation and Collection: All materials contaminated with Digoxin, including unused solutions, powders, contaminated labware (e.g., vials, pipettes, weighing boats), and PPE, must be collected as hazardous waste.[1]
-
Container Labeling: Use a designated, leak-proof hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Digoxin," and the associated hazard characteristics (e.g., "Toxic").
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and incineration.[2] Ensure that all shipping and transportation regulations are followed, as Digoxin is classified under DOT Number UN 2811.
Option 2: In-Lab Chemical Degradation via Acid Hydrolysis
For small quantities of Digoxin solutions, chemical degradation through acid hydrolysis can be a viable option. This procedure should only be performed by trained personnel in a controlled laboratory environment. Digoxin undergoes hydrolysis in acidic conditions, breaking down into less toxic components.[3][4][5]
Experimental Protocol for Acid Hydrolysis:
Materials:
-
Digoxin waste solution
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution for neutralization
-
pH meter or pH indicator strips
-
Appropriate glass reaction vessel
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Dilution: If the Digoxin waste is in a solid form, dissolve it in a suitable solvent. For aqueous solutions, dilution may not be necessary.
-
Acidification: In a certified fume hood, slowly add concentrated hydrochloric acid to the Digoxin solution while stirring to achieve a final pH of 1-2. Studies have shown that at this pH, significant hydrolysis occurs within 30 to 90 minutes at 37°C.[3]
-
Reaction: Allow the reaction to proceed for at least 90 minutes with continued stirring. The temperature can be maintained at 37°C to facilitate the reaction, though hydrolysis will also occur at room temperature over a longer period.
-
Neutralization: After the reaction is complete, slowly add a sodium hydroxide solution while stirring to neutralize the acidic solution to a pH between 6 and 8.
-
Final Disposal: Once neutralized, the resulting solution may be eligible for disposal down the sanitary sewer, depending on local regulations. It is imperative to consult with your institution's EHS department before disposing of the neutralized solution to ensure compliance with all applicable rules.
Quantitative Data Summary
| Parameter | Value | Source |
| DOT Number | UN 2811 | |
| RCRA Hazardous Waste Status | Recommended to be treated as acutely toxic hazardous waste. | [1] |
| Recommended Incineration | Via a licensed hazardous waste vendor. | [2][6] |
| Acid Hydrolysis pH | 1-2 | [3] |
| Acid Hydrolysis Time | >90 minutes at 37°C for >96% hydrolysis | [3] |
| Acid Hydrolysis Time | >30 minutes at 37°C for >70% hydrolysis | [3] |
Digoxin Disposal Workflow
Caption: Logical workflow for the proper disposal of Digoxin waste.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of digoxin by acid | Semantic Scholar [semanticscholar.org]
- 5. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Digoxin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Digoxin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.
Personal Protective Equipment (PPE) for Handling Digoxin
The following table summarizes the recommended personal protective equipment to be used when handling Digoxin, particularly in its powdered form.[1][2] Adherence to these guidelines is critical to minimize exposure risk.
| PPE Category | Recommendation |
| Eye/Face Protection | Safety goggles with side protection are mandatory to prevent contact with dust particles.[1][2] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374. Nitrile rubber gloves are a suitable option.[3] It is crucial to check the breakthrough time of the gloves with the supplier.[1][2] |
| Body Protection | A lab coat or protective clothing should be worn to prevent skin contact.[3] In cases of significant potential for exposure, more extensive protective clothing may be necessary.[4] |
| Respiratory Protection | For handling the solid, powdered form of Digoxin, a NIOSH/MSHA approved respirator is required if there is a risk of dust inhalation.[3] Work should be conducted in a well-ventilated area, preferably under an extractor hood.[1][2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of Digoxin is essential to maintain a safe laboratory environment.
Safe Handling Procedures
-
Preparation : Before handling Digoxin, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. If working with the powdered form, ensure the extractor hood is functioning correctly.[1]
-
Weighing and Aliquoting : When weighing the solid form, do so within a chemical fume hood to minimize the risk of inhalation.[1] Use appropriate tools to handle the compound and avoid generating dust.
-
Solution Preparation : When preparing solutions, add the solid Digoxin to the solvent slowly to prevent splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean all equipment and the work area to remove any residual contamination.
Disposal Plan
Proper disposal of Digoxin and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5][6]
-
Solid Waste : All solid waste contaminated with Digoxin, including unused powder, contaminated gloves, and weighing papers, should be placed in a clearly labeled, sealed container for hazardous waste.[2]
-
Liquid Waste : Liquid waste containing Digoxin should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour Digoxin solutions down the drain.[3]
-
Disposal Method : All Digoxin waste must be disposed of through a licensed pharmaceutical waste contractor in accordance with local, state, and federal regulations.[3] Incineration at an approved facility is a recommended method of disposal.[3]
Emergency Procedures: Responding to Digoxin Exposure
In the event of an accidental exposure to Digoxin, immediate and appropriate action is critical.
Exposure Response Plan
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water and drink plenty of water.[2] Call a physician or poison control center immediately.[2] |
Signs and Symptoms of Acute Exposure: Acute exposure to Digoxin can lead to a range of symptoms, including nausea, vomiting, headache, lethargy, confusion, and cardiac arrhythmias.[4] Effects may be delayed, so it is crucial to seek medical attention even if symptoms are not immediately apparent.[4]
Visualizing Safe Workflows
To further clarify the procedural steps for handling Digoxin safely, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling and disposal of Digoxin.
Caption: Immediate response plan for Digoxin exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
